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  • Product: 4-Benzoyl-1-methyl-1H-pyrazole
  • CAS: 92525-13-8

Core Science & Biosynthesis

Foundational

4-Benzoyl-1-methyl-1H-pyrazole: A Comprehensive Technical Guide to Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications

Executive Summary In the landscape of modern drug discovery and agrochemical engineering, the pyrazole nucleus represents a privileged, pharmacologically active scaffold. Specifically, 4-Benzoyl-1-methyl-1H-pyrazole (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical engineering, the pyrazole nucleus represents a privileged, pharmacologically active scaffold. Specifically, 4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8) has emerged as a highly versatile chemical building block[1]. By combining the electron-rich, hydrogen-bond-accepting properties of the 1-methylpyrazole ring with the steric and electronic tunability of a benzoyl moiety, this compound serves as a foundational precursor for developing targeted therapeutic agents and potent enzymatic inhibitors[1].

As a Senior Application Scientist, I approach the utility of this molecule not just as a static reagent, but as a dynamic structural module. This whitepaper provides a rigorous, self-validating framework covering its molecular architecture, step-by-step synthetic protocols, and its mechanistic role in target binding.

Molecular Architecture & Physicochemical Profiling

The stability and reactivity of 4-Benzoyl-1-methyl-1H-pyrazole are dictated by the cross-conjugation between the pyrazole π -system and the benzoyl carbonyl group. The N -methyl substitution at the 1-position restricts tautomerization, locking the molecule into a single, predictable geometric conformation. This structural rigidity is critical when designing molecules that require precise spatial orientation within an enzyme's active site.

Quantitative Physicochemical Data

To facilitate rational drug design and analytical tracking, the core physicochemical properties of 4-Benzoyl-1-methyl-1H-pyrazole are summarized below[2][3]:

PropertyValue / Description
Chemical Name (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone
CAS Number 92525-13-8
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Monoisotopic Mass 186.0793 Da
Melting Point 81 - 82 °C
Topological Polar Surface Area (TPSA) 34.9 Ų
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

Table 1: Key physicochemical and topological parameters of 4-Benzoyl-1-methyl-1H-pyrazole.

Synthetic Pathways & Experimental Protocols

The synthesis of 4-aroylpyrazoles requires regioselective functionalization. Direct electrophilic substitution on the pyrazole ring typically occurs at the electron-rich C4 position. However, to ensure absolute regiocontrol and scalability, two primary self-validating methodologies are employed: the Weinreb Amide Route and Friedel-Crafts Acylation .

Method A: Directed Organometallic Synthesis (Weinreb Amide Route)

This method is highly preferred in medicinal chemistry for its predictable causality: the Weinreb amide intermediate prevents over-addition of the Grignard reagent, ensuring high yields of the target ketone without tertiary alcohol byproducts[4][5].

Step-by-Step Protocol:

  • Amidation: Dissolve 1-methylpyrazole-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C. Stir for 1 hour to form the active acyl imidazole intermediate.

  • Weinreb Amide Formation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.5 equiv). Stir at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to yield the Weinreb amide intermediate.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Nucleophilic Attack: Dropwise, add phenylmagnesium bromide (1.1 equiv). The stable chelated intermediate prevents further nucleophilic attack.

  • Hydrolysis: After 2 hours, carefully quench the reaction with 1M HCl to break the chelate, releasing the pure 4-Benzoyl-1-methyl-1H-pyrazole. Extract with ethyl acetate and purify via silica gel chromatography.

Synthesis A 1-Methylpyrazole- 4-carboxylic acid B Weinreb Amide Intermediate A->B CDI, N,O-Dimethyl- hydroxylamine (CH2Cl2, RT) C 4-Benzoyl-1-methyl- 1H-pyrazole B->C Phenylmagnesium bromide (THF, 0°C)

Synthetic workflow for 4-Benzoyl-1-methyl-1H-pyrazole via Weinreb amide intermediate.

Method B: Electrophilic Acylation (Friedel-Crafts)

For industrial scale-up, Friedel-Crafts acylation leverages the inherent nucleophilicity of the pyrazole C4 position[6].

Step-by-Step Protocol:

  • Complexation: Suspend anhydrous aluminum chloride (AlCl₃) (2.5 equiv) in anhydrous 1,2-dichloroethane (DCE) at 0 °C.

  • Acylium Ion Generation: Add benzoyl chloride (1.1 equiv) dropwise. Stir for 30 minutes to generate the electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: Slowly add 1-methyl-1H-pyrazole (1.0 equiv). The reaction is driven to the C4 position due to the π -electron density distribution of the pyrazole ring.

  • Heating: Reflux the mixture at 80 °C for 4–6 hours to drive the reaction to completion.

  • Quenching: Pour the cooled mixture over crushed ice and concentrated HCl to decompose the aluminum complex, followed by standard organic extraction and recrystallization.

Pharmacological Applications & Receptor Binding

The 4-benzoyl-1-methylpyrazole scaffold is a foundational pharmacophore in the design of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors [6]. In agrochemical engineering, compounds like pyrasulfotole and topramezone utilize this exact scaffold to mimic the diketone moiety of natural HPPD substrates.

Mechanistic Rationale: The pyrazole ring acts as an electron-rich anchor, coordinating with the Fe2+ ion in the active site of the HPPD enzyme. Meanwhile, the benzoyl moiety occupies the hydrophobic pocket normally reserved for the aromatic ring of the natural substrate (4-hydroxyphenylpyruvate). This competitive binding halts the biosynthesis of plastoquinone, leading to a lethal bleaching phenotype in targeted biological systems[6].

Pathway P 4-Benzoyl-1-methyl- 1H-pyrazole Scaffold T 4-HPPD Enzyme (Active Site Binding) P->T Competitive Inhibition M Plastoquinone Depletion T->M Blockade of Tyrosine Catabolism D Therapeutic/Herbicidal Efficacy M->D Phenotypic Response

Mechanism of action for pyrazole-derived scaffolds in 4-HPPD enzymatic inhibition.

Safety, Handling, and Analytical Validation

Trust in chemical synthesis relies on rigorous safety protocols and self-validating analytical checks.

Hazard Identification

According to GHS classifications, 4-Benzoyl-1-methyl-1H-pyrazole requires strict handling protocols under a fume hood[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Analytical Validation Protocol

To confirm the integrity of the synthesized compound, the following analytical suite must be executed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the monoisotopic mass. The [M+H]+ adduct must appear at m/z 187.08[7].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The diagnostic signature of the 1-methylpyrazole ring must show two distinct singlets (or closely spaced doublets) in the aromatic region for the C3 and C5 protons (typically around δ 7.8 - 8.1 ppm), alongside a sharp 3H singlet for the N -methyl group at approximately δ 3.9 ppm. The benzoyl protons will appear as a multiplet between δ 7.4 - 7.8 ppm.

References

  • PubChemLite / PubChem Database Title: 4-benzoyl-1-methyl-1h-pyrazole (C11H10N2O) - Structural Information and Predicted Collision Cross Section Source: PubChem / Université du Luxembourg URL:[Link]

  • CLOCKSS / Syngenta AG Research Title: Pyrazole Chemistry in Crop Protection Source: Clemens Lamberth, Syngenta AG URL:[Link](Note: Sourced via institutional archive for HPPD inhibitor mechanistic data)

Sources

Exploratory

4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8): A Privileged Scaffold in Target-Directed Drug Discovery and Agrochemical Design

Executive Summary 4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8) is a highly versatile, nitrogen-rich heterocyclic building block. Characterized by a 1-methylpyrazole core functionalized with a benzoyl group at the C4 p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8) is a highly versatile, nitrogen-rich heterocyclic building block. Characterized by a 1-methylpyrazole core functionalized with a benzoyl group at the C4 position, this compound serves as a critical pharmacophore and toxophore in both medicinal chemistry and agrochemical development [1]. Notably, the 4-benzoylpyrazole motif is the structural cornerstone of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a class of compounds that disrupt plastoquinone biosynthesis [2]. This technical guide provides a comprehensive analysis of its structural properties, mechanistic rationale, and field-validated synthetic and assay protocols.

Physicochemical Profiling and Structural Rationale

The utility of 4-Benzoyl-1-methyl-1H-pyrazole stems from its unique electronic and steric properties. The pyrazole ring acts as a bioisostere for various aromatic and heteroaromatic systems, while the C4-benzoyl group provides an essential hydrogen-bond acceptor (carbonyl) and a lipophilic phenyl ring for target-site anchoring.

Table 1: Key Physicochemical and Computational Properties

PropertyValueCausality / Significance in Design
CAS Number 92525-13-8Unique chemical identifier for procurement and regulatory tracking.
Molecular Formula C11H10N2ODictates a low molecular weight, ideal for fragment-based drug discovery.
Molecular Weight 186.21 g/mol Well within Lipinski’s Rule of 5, ensuring high probability of bioavailability.
Exact Mass 186.0793 DaCritical for high-resolution mass spectrometry (HRMS) validation.
XLogP3 1.6Optimal lipophilicity for membrane permeability without hydrophobic trapping.
TPSA 34.9 ŲExcellent predictive metric for cellular uptake and BBB penetration.
H-Bond Donors/Acceptors 0 / 2Limits non-specific binding while providing targeted interaction points.
Rotatable Bonds 2Low conformational entropy penalty upon binding to target active sites.

(Data synthesized from computational chemical databases [3] and [4])

Mechanistic Application: HPPD Inhibition and Scaffold Mimicry

In agrochemical research, the 4-benzoylpyrazole scaffold is renowned for its role in HPPD inhibition [5]. HPPD is a non-heme iron(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.

The 4-benzoyl-1-methyl-1H-pyrazole core acts as a bidentate ligand. The carbonyl oxygen and the adjacent pyrazole nitrogen (or a functionalized C5-hydroxy derivative) coordinate directly with the Fe²⁺ in the enzyme's active site, mimicking the natural diketone intermediate [2]. This coordination competitively blocks the natural substrate, halting plastoquinone and subsequent carotenoid biosynthesis, which leads to targeted cell death (manifesting as bleaching in plants).

HPPD_Pathway A HPPD Enzyme (Active Site Fe2+) C Homogentisate (Plastoquinone Precursor) A->C Catalysis B 4-Hydroxyphenylpyruvate (Natural Substrate) B->A E Plastoquinone Depletion (Carotenoid Biosynthesis Block) C->E D 4-Benzoyl-1-methyl-1H-pyrazole (Competitive Inhibitor Scaffold) D->A Bidentate Fe2+ Coordination F Target Cell Death (Bleaching / Necrosis) E->F

Mechanism of HPPD inhibition by the 4-benzoylpyrazole scaffold, leading to plastoquinone depletion.

Validated Synthetic Methodology

Direct electrophilic aromatic substitution (Friedel-Crafts acylation) of 1-methylpyrazole often yields poor regioselectivity and requires harsh Lewis acids. To ensure absolute C4-regioselectivity and high yields, a halogen-metal exchange strategy is the industry standard[6].

Protocol 1: Regioselective Synthesis via Halogen-Metal Exchange

Objective: Synthesize 4-Benzoyl-1-methyl-1H-pyrazole from 4-bromo-1-methylpyrazole with >98% purity. System Design: This two-step protocol utilizes cryogenic lithiation to prevent undesired deprotonation, followed by a mild oxidation that preserves the pyrazole ring integrity.

Step 1: Lithiation and Nucleophilic Addition

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 4-bromo-1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: Low temperatures are critical to stabilize the kinetic 4-lithio-1-methylpyrazole intermediate and suppress ring-opening or isomerization.

  • Lithiation: Dropwise add n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 eq) over 15 minutes. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Add benzaldehyde (1.1 eq) dropwise. Stir for 1 hour at -78°C, then allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the intermediate secondary alcohol.

Step 2: Mild Oxidation

  • Oxidation Setup: Dissolve the crude alcohol in dichloromethane (DCM, 0.1 M).

  • Reagent Addition: Add activated Manganese Dioxide (MnO₂, 10.0 eq).

    • Causality: MnO₂ is a highly selective, heterogeneous oxidant that efficiently oxidizes benzylic/allylic alcohols to ketones without over-oxidizing the electron-rich pyrazole nitrogen.

  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1) until complete consumption of the alcohol.

  • Filtration & Purification: Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate and purify via flash column chromatography to afford pure 4-Benzoyl-1-methyl-1H-pyrazole.

Synthesis_Workflow S1 4-Bromo-1-methylpyrazole (Starting Material) S2 Cryogenic Lithiation (n-BuLi, -78°C, THF) S1->S2 S3 Nucleophilic Addition (Benzaldehyde) S2->S3 Prevents Isomerization S4 Intermediate Alcohol Isolation S3->S4 S5 Mild Oxidation (Activated MnO2, DCM) S4->S5 S6 4-Benzoyl-1-methyl-1H-pyrazole (Final Product) S5->S6 Selective Ketone Formation

Regioselective synthesis workflow for 4-Benzoyl-1-methyl-1H-pyrazole via halogen-metal exchange.

Biological Evaluation: Self-Validating HPPD Assay

To validate the efficacy of 4-benzoylpyrazole derivatives designed from this scaffold, an in vitro enzymatic assay must be employed. The following protocol utilizes a self-validating continuous spectrophotometric method.

Protocol 2: Continuous Spectrophotometric HPPD Inhibition Assay

Objective: Determine the IC₅₀ of synthesized 4-benzoyl-1-methyl-1H-pyrazole derivatives against recombinant HPPD. Self-Validating Mechanism: This assay measures the formation of the enol tautomer of the product (homogentisate) complexed with borate, which absorbs strongly at 318 nm. By running a parallel positive control (e.g., Mesotrione) and a vehicle control (DMSO), the system internally validates enzyme viability and baseline absorbance without requiring secondary coupled enzymes.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 2 mM sodium ascorbate (to maintain iron in the Fe²⁺ state), and 100 mM sodium borate.

    • Causality: Borate complexes directly with the enol form of the product, shifting its absorbance to 318 nm for real-time tracking.

  • Enzyme Activation: Pre-incubate recombinant HPPD enzyme (100 nM) with 10 μM FeSO₄ in the assay buffer for 15 minutes at 25°C to ensure full metallation of the active site.

  • Inhibitor Incubation: Add the 4-benzoylpyrazole test compound (dissolved in DMSO, final DMSO concentration <1% v/v) at varying concentrations (1 nM to 100 μM). Include Mesotrione as a positive control. Incubate for 30 minutes at 25°C.

    • Causality: Pre-incubation allows for equilibrium binding of the competitive inhibitor before substrate introduction, ensuring accurate kinetic readings.

  • Reaction Initiation: Initiate the reaction by adding 4-hydroxyphenylpyruvate (natural substrate) to a final concentration of 100 μM.

  • Kinetic Measurement: Immediately monitor the absorbance at 318 nm using a microplate reader in kinetic mode for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear slope of the absorbance curve. Plot % inhibition versus log[inhibitor] to determine the IC₅₀ using non-linear regression analysis.

References

  • Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: CLOCKSS URL: [Link]

Sources

Foundational

"4-Benzoyl-1-methyl-1H-pyrazole" molecular structure and weight

An In-depth Technical Guide to 4-Benzoyl-1-methyl-1H-pyrazole for Advanced Research Executive Summary: This document provides a comprehensive technical overview of 4-Benzoyl-1-methyl-1H-pyrazole, a heterocyclic ketone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Benzoyl-1-methyl-1H-pyrazole for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 4-Benzoyl-1-methyl-1H-pyrazole, a heterocyclic ketone of significant interest to the scientific community. Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide, intended for researchers, chemists, and drug development professionals, delineates the molecule's structural and physicochemical properties, outlines a robust synthetic pathway, and discusses its potential applications as a versatile building block in the development of novel therapeutics. We will explore the causality behind experimental choices, ensuring a deep, field-proven understanding of the compound's scientific context.

The Pyrazole Nucleus: A Cornerstone of Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery.[2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal scaffold for interacting with a wide range of biological targets.[3] The pyrazole nucleus is a key structural component in established pharmaceuticals, including the anti-inflammatory drug celecoxib and the anti-obesity drug rimonabant.[1] The functionalization of this core, as seen in 4-Benzoyl-1-methyl-1H-pyrazole, allows for fine-tuning of its steric and electronic properties, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry programs.[1][4]

Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

Molecular Structure

4-Benzoyl-1-methyl-1H-pyrazole consists of a central 1-methyl-pyrazole ring functionalized at the C4 position with a benzoyl group. This substitution introduces a key keto-linker and a phenyl ring, providing both a point for further chemical modification and a lipophilic moiety that can influence biological interactions. The methyl group at the N1 position prevents tautomerization, locking the scaffold's geometry.[3]

molecular_structure N1 N N2 N N1->N2 C_Me CH₃ N1->C_Me C3 C N2->C3 C4 C C3->C4 H3 H C3->H3 C3->inv1 C5 C C4->C5 C_CO C C4->C_CO C5->N1 H5 H C5->H5 C5->inv2 O_CO O C_CO->O_CO = C_Ph1 C C_CO->C_Ph1 C_Ph2 C C_Ph1->C_Ph2 C_Ph3 C C_Ph2->C_Ph3 C_Ph4 C C_Ph3->C_Ph4 C_Ph5 C C_Ph4->C_Ph5 C_Ph6 C C_Ph5->C_Ph6 C_Ph6->C_Ph1 inv1->C4  = inv2->N1  =

Caption: Molecular structure of 4-Benzoyl-1-methyl-1H-pyrazole.

Physicochemical Properties

The key identifying and physical properties of the compound are summarized below. This data is essential for experimental design, safety assessment, and regulatory compliance.

PropertyValueSource(s)
CAS Number 92525-13-8[1][5][6]
Molecular Formula C₁₁H₁₀N₂O[6][7][8]
Molecular Weight 186.21 g/mol [1][6][8]
Monoisotopic Mass 186.079312947 Da[6][9]
Physical Form Powder[7]
Melting Point 81-82 °C[7]
Canonical SMILES CN1C=C(C=N1)C(=O)C2=CC=CC=C2[6][9]
InChIKey YGZWBAHIQAMPQF-UHFFFAOYSA-N[6][7]

Synthesis, Purification, and Analysis

The synthesis of functionalized pyrazoles is a well-established area of organic chemistry.[10] Here, we propose a robust and logical synthetic strategy for 4-Benzoyl-1-methyl-1H-pyrazole, followed by a detailed experimental protocol.

Synthetic Strategy: Friedel-Crafts Acylation

Our chosen strategy is the Friedel-Crafts acylation of 1-methyl-1H-pyrazole. This is a classic and effective method for installing an acyl group onto an aromatic ring. The pyrazole ring, being electron-rich, is susceptible to electrophilic aromatic substitution, which typically occurs at the C4 position.[10] The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the benzoyl chloride electrophile.

synthesis_workflow start Starting Materials: 1-Methyl-1H-pyrazole Benzoyl Chloride reaction Step 1: Reaction Setup Inert atmosphere (N₂/Ar) Cooling to 0°C start->reaction reagent Reagents: Lewis Acid (e.g., AlCl₃) Dichloromethane (DCM) reagent->reaction addition Step 2: Slow Addition Add AlCl₃ to pyrazole in DCM Add benzoyl chloride dropwise reaction->addition workup Step 3: Aqueous Workup Quench with ice-water Extract with DCM addition->workup purify Step 4: Purification Silica gel column chromatography workup->purify analysis Step 5: Characterization ¹H NMR, ¹³C NMR, MS, IR purify->analysis product Final Product: 4-Benzoyl-1-methyl-1H-pyrazole analysis->product

Caption: Proposed workflow for the synthesis of 4-Benzoyl-1-methyl-1H-pyrazole.

Experimental Protocol

This protocol is a self-validating system. Each step is designed to ensure the reaction proceeds efficiently and safely, leading to a high-purity product verifiable by standard analytical techniques.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-1H-pyrazole (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) under a positive pressure of nitrogen.

    • Cool the solution to 0 °C using an ice-water bath. Causality: Cooling is critical to control the exothermic reaction between the Lewis acid and the solvent/substrate, preventing side reactions.

  • Lewis Acid Addition:

    • Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting slurry for 15-20 minutes at 0 °C.

  • Electrophile Addition:

    • Add benzoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Aqueous Workup:

    • Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated HCl. Trustworthiness: This step hydrolyzes the aluminum complexes and neutralizes the catalyst. The acidic environment ensures the product remains in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification and Characterization
  • Purification: The crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The identity and purity of the final compound must be confirmed.

    • ¹H NMR: Expect signals corresponding to the methyl protons (~3.9 ppm, singlet, 3H), two distinct pyrazole ring protons (~7.4 and 7.5 ppm, singlets, 1H each), and aromatic protons of the benzoyl group (~7.5-7.8 ppm, multiplet, 5H).

    • ¹³C NMR: Expect distinct signals for the methyl carbon, the pyrazole ring carbons, the carbonyl carbon (~190 ppm), and the phenyl ring carbons.

    • Mass Spectrometry (MS): The ESI-MS should show a prominent [M+H]⁺ ion at m/z 187.0866.[9]

    • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl (C=O) stretch should be observed around 1650-1680 cm⁻¹.

Applications in Drug Discovery

Given the wide spectrum of biological activities associated with pyrazole derivatives, 4-Benzoyl-1-methyl-1H-pyrazole serves as a highly valuable chemical building block and pharmacological probe.[1][2]

  • Scaffold for Library Synthesis: Its structure is amenable to further synthetic modification at the phenyl ring or potentially at other positions on the pyrazole core, allowing for the creation of diverse chemical libraries for high-throughput screening.

  • Potential Therapeutic Areas: Based on the known profiles of similar pyrazole-based molecules, this compound and its analogs are prime candidates for investigation as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][11][12] The benzoyl moiety can be a key pharmacophoric element for interaction with various enzyme active sites.

Safety and Handling

4-Benzoyl-1-methyl-1H-pyrazole is classified with the GHS07 pictogram and carries the signal word "Warning".[5][7]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[7]

  • Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.[7]

Conclusion

4-Benzoyl-1-methyl-1H-pyrazole is a compound of significant scientific value, grounded in the proven pharmacological importance of the pyrazole scaffold. This guide has provided a detailed technical overview of its molecular structure, physicochemical properties, a logical and detailed synthetic protocol, and its potential applications. For researchers in medicinal chemistry and drug development, this molecule represents a versatile platform for the design and synthesis of next-generation therapeutic agents.

References

  • NextSDS. (n.d.). 4-benzoyl-1-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

  • Nayak, S. K., & Swain, P. (n.d.). Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate. Retrieved from [Link]

  • Lv, K., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 273. Retrieved from [Link]

  • Akbas, E., et al. (2005). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. Il Farmaco, 60(1), 23–26. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-benzoyl-1-methyl-1h-pyrazole (C11H10N2O). Retrieved from [Link]

  • Sönmez, F., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Scientific Reports, 14(1), 13596. Retrieved from [Link]

  • ASBASJSM College of Pharmacy. (n.d.). COURSE: B. PHARMACY, 4 Sem Module-4: SYNTHESIS, REACTIONS AND MEDICINAL USES OF. Retrieved from [Link]

  • Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1803-1826. Retrieved from [Link]

  • Sharma, V., et al. (2015). Chemistry and biological properties of pyrazole derivatives: a review. World Journal of Pharmaceutical Research, 4(4), 1086-1113. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to (1-Methyl-1H-pyrazol-4-yl)(phenyl)methanone

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold and the Versatility of a Key Building Block The pyrazole nucleus, a five-me...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold and the Versatility of a Key Building Block

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is recurrently found in a multitude of biologically active compounds. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This has led to their incorporation into several blockbuster drugs.

This technical guide focuses on a specific and highly versatile pyrazole derivative: (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone . This compound serves as a critical building block and a valuable tool for researchers engaged in the synthesis of novel therapeutic agents. Its strategic placement of a benzoyl group on the pyrazole ring offers a reactive handle for a wide array of chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide will provide an in-depth overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its applications in research and development, all grounded in scientific literature and best practices.

Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the definitive nomenclature and key identifiers for (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone.

IUPAC Name and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone .

In scientific literature and commercial catalogs, it is also known by several synonyms, which are important to recognize for comprehensive literature searches:

  • 4-Benzoyl-1-methyl-1H-pyrazole[2]

  • 4-benzoyl-1-methylpyrazole[2]

  • Methanone, (1-methyl-1H-pyrazol-4-yl)phenyl-[2]

Chemical Structure and Identifiers

The two-dimensional structure of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone is depicted below.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 1-methylpyrazole 1-methylpyrazole Reaction Reaction 1-methylpyrazole->Reaction Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction AlCl3 (Lewis Acid) AlCl3 (Lewis Acid) AlCl3 (Lewis Acid)->Reaction Dichloromethane (Solvent) Dichloromethane (Solvent) Dichloromethane (Solvent)->Reaction 0 °C to Room Temperature 0 °C to Room Temperature 0 °C to Room Temperature->Reaction (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone Reaction->(1-methyl-1H-pyrazol-4-yl)(phenyl)methanone

Figure 2: Workflow for the Synthesis of (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone via Friedel-Crafts Acylation.

Detailed Experimental Protocol

Materials:

  • 1-methylpyrazole

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add benzoyl chloride (1.1 equivalents) dropwise to the suspension. Following this, add a solution of 1-methylpyrazole (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone as a solid.

Spectroscopic Characterization

Confirmation of the chemical structure and assessment of purity are critical steps in chemical synthesis. This section provides typical spectroscopic data for (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone. While the exact spectra for the title compound are not readily available in the public domain, data from a closely related analog, (4-Benzoyl-1-(4-methoxybenzyl)-1H-pyrazol-5-olate)sodium, provides valuable insights into the expected spectral features. [3] Table 3: Expected Spectroscopic Data for (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone

Spectroscopic Technique Expected Features
¹H NMR Signals corresponding to the methyl protons (singlet, ~3.8-4.0 ppm), pyrazole ring protons (two singlets, ~7.5-8.0 ppm), and phenyl ring protons (multiplets, ~7.4-7.8 ppm).
¹³C NMR Resonances for the methyl carbon (~35-40 ppm), pyrazole ring carbons (~110-140 ppm), phenyl ring carbons (~128-138 ppm), and the carbonyl carbon (~190 ppm).
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. Bands for C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic rings.
Mass Spectrometry (MS) The molecular ion peak (M⁺) at m/z = 186.08, and characteristic fragmentation patterns.

Applications in Research and Drug Development

(1-Methyl-1H-pyrazol-4-yl)(phenyl)methanone is not typically an active pharmaceutical ingredient itself but rather a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore, and this particular derivative offers a convenient starting point for the synthesis of a variety of compounds.

As a Versatile Chemical Building Block

The benzoyl group at the 4-position of the pyrazole ring can be readily modified. For instance, the ketone can be reduced to a secondary alcohol, which can then be further functionalized. The phenyl ring can also undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes it a valuable tool for creating libraries of compounds for high-throughput screening in drug discovery programs.

Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, compounds synthesized from (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone could be investigated for a range of therapeutic applications, including:

  • Anti-inflammatory agents: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: Many pyrazole-containing compounds have shown potent anticancer activity through various mechanisms.

  • Antimicrobial agents: The pyrazole nucleus is found in numerous compounds with antibacterial and antifungal properties. [3]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling (1-methyl-1H-pyrazol-4-yl)(phenyl)methanone.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. [4]* Skin irritation: Causes skin irritation. [4]* Eye irritation: Causes serious eye irritation. [4]* Specific target organ toxicity (single exposure): May cause respiratory irritation. [4]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [5]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. [5][6]* Storage: Keep the container tightly closed and store in a dry, well-ventilated place. [7]* First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air. If swallowed, rinse mouth and seek medical advice. [5][7]

Conclusion

(1-Methyl-1H-pyrazol-4-yl)(phenyl)methanone is a valuable and versatile chemical compound with significant potential in the fields of organic synthesis and medicinal chemistry. Its well-defined chemical identity, coupled with its reactivity, makes it an important building block for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support the work of researchers and scientists in their pursuit of new scientific discoveries.

References

[4]nextpzs. (n.d.). 4-benzoyl-1-methyl-1H-pyrazole — Chemical Substance Information. Retrieved from [Link]

[3]Rzepa, H. (2022). Compound 13: (4-Benzoyl-1-(4-methoxybenzyl)-1H-pyrazol-5-olate)sodium. Imperial College London. [Link]

[8]Scientific Research Publishing. (2012). Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile. SCIRP. [Link]

[9]Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

[10]Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

[11]ACS Publications. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one. Journal of Chemical Education. [Link]

[6]SysKem Chemie GmbH. (2019). Safety Data Sheet. Retrieved from [Link]

Sources

Foundational

Biological Activity of Pyrazole Derivatives: A Mechanistic and Methodological Guide

Executive Summary: The Pyrazole Scaffold in Drug Discovery In the landscape of medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands out as a highly privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyrazole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands out as a highly privileged scaffold[1]. In my experience leading hit-to-lead optimization campaigns, the pyrazole moiety consistently offers a unique balance of synthetic tractability, favorable pharmacokinetics, and versatile pharmacodynamics[2]. By acting as both hydrogen bond donors and acceptors, pyrazole derivatives seamlessly interact with diverse biological targets, ranging from cyclooxygenase enzymes to bacterial DNA gyrase[1][3].

This technical guide dissects the core biological activities of pyrazole derivatives—anti-inflammatory, anticancer, and antimicrobial—and provides field-validated, self-correcting experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Deep Dive

Anti-Inflammatory Activity: The Structural Basis of Selective COX-2 Inhibition

The most clinically validated application of pyrazoles is in the management of inflammation via the selective inhibition of Cyclooxygenase-2 (COX-2)[4]. Classical nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive) and COX-2 (inducible), leading to severe gastrointestinal toxicity.

The Causality of Selectivity: The selectivity of 1,5-diaryl pyrazoles (such as the blockbuster drug Celecoxib) is driven by a subtle structural difference in the enzyme active sites. COX-2 contains a valine residue (Val523) where COX-1 contains a bulkier isoleucine (Ile523). This substitution in COX-2 opens a secondary hydrophobic side pocket. Pyrazole derivatives engineered with sulfonamide or methylsulfonyl groups at the para-position of one of the aryl rings perfectly exploit this extra steric space, anchoring the molecule exclusively in the COX-2 active site and preventing the conversion of arachidonic acid to pro-inflammatory Prostaglandin E2 (PGE2)[5].

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Upregulated in Inflammation) AA->COX2 Catalysis PGG2 Prostaglandin G2/H2 COX2->PGG2 Oxygenation PGE2 PGE2 (Inflammation & Pain) PGG2->PGE2 Isomerization Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by pyrazole derivatives blocking PGE2 synthesis.

Anticancer Activity: Kinase Inhibition and Cell Cycle Arrest

The overexpression of COX-2 is heavily implicated in tumor progression, angiogenesis, and apoptosis resistance. Consequently, pyrazole-based COX-2 inhibitors inherently possess antineoplastic properties[6]. However, modern drug design has evolved to create dual-target pyrazole hybrids.

For instance, novel pyrazole–ar-turmerone hybrids have been synthesized to simultaneously inhibit COX-2 and the Epidermal Growth Factor Receptor (EGFR)[5]. By blocking the EGFR–ERK1/2 signaling cascade, these derivatives downregulate cyclin D1 and PCNA expression, effectively inducing G2/M cell cycle arrest and apoptosis in colorectal cancer (HT-29) and breast cancer cell lines[1][5].

Antimicrobial Activity: Tackling Multi-Drug Resistance (MDR)

With the escalating crisis of antimicrobial resistance, pyrazoles are being aggressively repurposed as bactericidal and fungicidal agents[7]. The mechanisms of action are multifaceted:

  • DNA Gyrase Inhibition: In silico and in vitro studies confirm that specific pyrazole derivatives act as potent inhibitors of bacterial DNA gyrase, halting DNA replication in both Gram-positive and Gram-negative strains[3].

  • Cell Wall Disruption: Advanced fluorescence spectroscopy and transmission electron microscopy have revealed that certain pyrazole compounds disrupt the bacterial cell wall, leading to cytosol leakage and rapid cell lysis[3]. Recent studies on imidazo[2,1-b][1,3,4]thiadiazole-clubbed pyrazoles demonstrated remarkable efficacy against MDR strains, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.25 µg/mL, significantly outperforming standard antibiotics like gatifloxacin[8].

Quantitative Data Presentation

To contextualize the potency of the pyrazole scaffold, the following table synthesizes key quantitative data (IC50 and MIC values) across various biological targets based on recent literature.

Compound Class / DerivativePrimary Target / ActivityCell Line / Bacterial StrainPotency (IC50 / MIC)Selectivity / Notes
Pyrazole-Pyridazine Hybrids COX-2 EnzymeLPS-induced RAW264.7IC50 = 1.15 – 1.50 µMHigh COX-2 selectivity over COX-1[4].
Pyrazole–ar-turmerone Hybrids COX-2 & EGFR (Dual)HT-29 (Colorectal Cancer)IC50 = 0.63 µM (COX-2)Reduced PGE2 production; G2/M arrest[5].
Tetrahydrothiochromeno-pyrazoles Cytotoxicity / AnticancerHTC-116 (Colon Cancer)IC50 = 1.51 µMSuperior to doxorubicin in specific lines[1].
Imidazo-thiadiazole Pyrazoles Antimicrobial (Bactericidal)Multi-Drug Resistant StrainsMIC = 0.25 µg/mL4-fold more potent than gatifloxacin[8].
Aminoguanidine-1,3-diphenyl pyrazoles Antimicrobial (Bactericidal)E. coli 1924MIC = 1.0 µg/mLEquivalent/superior to moxifloxacin[3].

Experimental Protocols & Workflows

As an application scientist, I emphasize that data is only as reliable as the assay design. The following protocols are engineered as self-validating systems, incorporating critical controls to eliminate false positives caused by compound aggregation or solvent toxicity.

Protocol 1: In Vitro Selective COX-1/COX-2 Inhibition Assay (EIA Method)

Rationale: To definitively prove the anti-inflammatory mechanism, compounds must be tested against both COX isoforms in parallel. We utilize an Enzyme Immunoassay (EIA) to quantify the downstream product (PGE2) rather than relying on less sensitive colorimetric readouts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Dilution (Crucial Step): Dissolve pyrazole derivatives in 100% DMSO, then perform serial dilutions in assay buffer. Causality Note: The final DMSO concentration in the well must not exceed 1% v/v. Higher concentrations will denature the COX enzymes, yielding false-positive inhibition data.

  • Pre-Incubation: Add 10 µL of the test compound to 90 µL of the enzyme mixture. Incubate at 37°C for 15 minutes. Include Celecoxib as a positive control for COX-2 selectivity, and Indomethacin as a non-selective control.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify the synthesized PGE2 using a competitive EIA kit.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the vehicle control (0% inhibition) and positive control (100% inhibition). A Z'-factor > 0.5 is required to validate the assay run. Calculate the Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2).

Protocol 2: Broth Microdilution Assay for MIC Determination

Rationale: Standard turbidity-based MIC assays are prone to subjective reading errors, especially if the pyrazole derivative precipitates and mimics bacterial growth. We integrate Resazurin (Alamar Blue) as a metabolic indicator to provide a definitive, colorimetric proof of cell viability[3][7].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strains (e.g., S. aureus MRSA, E. coli) in Mueller-Hinton Broth (MHB) at 37°C until they reach the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in MHB.

  • Plate Setup: In a 96-well plate, dispense 50 µL of MHB into all wells. Add 50 µL of the pyrazole compound (pre-diluted) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well (final concentration: 5×105 CFU/mL).

    • Growth Control: Inoculum + MHB + 1% DMSO (No drug).

    • Sterility Control: MHB + 1% DMSO only.

    • Positive Control: Standard antibiotic (e.g., Gatifloxacin).

  • Incubation & Metabolic Readout: Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Analysis: Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration of the pyrazole derivative that prevents the color change from blue to pink.

MIC_Workflow Prep Compound Dilution (DMSO < 1%) Inoculum Bacterial Inoculation (5x10^5 CFU/mL) Prep->Inoculum Incubate Incubation (37°C, 18h) Inoculum->Incubate Read Resazurin Addition (Blue to Pink = Growth) Incubate->Read Analyze MIC Determination (Lowest Conc. Blue) Read->Analyze

Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential.
  • Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities.
  • Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation.
  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
  • Antibacterial pyrazoles: tackling resistant bacteria.
  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.

Sources

Exploratory

Rational Design and Synthesis Pathways for 4-Benzoyl-1-methyl-1H-pyrazole

Executive Summary 4-Benzoyl-1-methyl-1H-pyrazole is a privileged heterocyclic scaffold that serves as a critical building block in the development of pharmaceuticals and agrochemicals. Most notably, the 4-aroylpyrazole c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzoyl-1-methyl-1H-pyrazole is a privileged heterocyclic scaffold that serves as a critical building block in the development of pharmaceuticals and agrochemicals. Most notably, the 4-aroylpyrazole core mimics the diketone moiety found in natural triketones, making it a highly effective pharmacophore for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors used in crop protection[1]. For drug development professionals, functionalizing the C4 position of the pyrazole ring presents unique synthetic challenges due to the electronic properties of the heterocycle. This whitepaper provides an in-depth mechanistic analysis of the three primary synthetic pathways to access this molecule, evaluating their scalability, regioselectivity, and thermodynamic drivers.

Mechanistic Retrosynthetic Analysis

The pyrazole ring is a π-excessive aromatic system; however, the presence of the basic pyridine-like nitrogen (N2) complicates direct electrophilic substitution. While the C4 position is the most electron-rich and naturally favored site for electrophilic attack, the basicity of the ring often leads to catalyst deactivation. Consequently, synthetic chemists must choose between late-stage functionalization (organometallic or electrophilic) and de novo ring construction (cyclocondensation).

Retrosynthesis A Cyclocondensation (De Novo) D 4-Benzoyl-1-methyl- 1H-pyrazole A->D Regioselective Ring Assembly B Organometallic (Lithiation) B->D Nucleophilic Acyl Substitution C Electrophilic Acylation C->D Direct C-H Functionalization

Retrosynthetic strategies for 4-benzoyl-1-methyl-1H-pyrazole.

Pathway A: Late-Stage Functionalization via Halogen-Metal Exchange

The most reliable and high-yielding method for synthesizing 4-benzoyl-1-methyl-1H-pyrazole relies on the halogen-metal exchange of 4-bromo-1-methylpyrazole[2].

Mechanistic Causality: Directly reacting a 4-lithio-pyrazole intermediate with benzoyl chloride frequently results in over-addition, yielding a tertiary alcohol. To circumvent this, the protocol employs a Weinreb amide (N-methoxy-N-methylbenzamide). The bidentate coordination of the lithium ion by the methoxy oxygen and the carbonyl oxygen forms a highly stable tetrahedral intermediate. This chelate prevents further nucleophilic attack and only collapses to the desired ketone upon aqueous quenching.

Lithiation N1 4-Bromo-1-methylpyrazole N2 4-Lithio Intermediate N1->N2 n-BuLi, -78°C (Halogen-Metal Exchange) N3 Tetrahedral Intermediate N2->N3 Weinreb Amide (Addition) N4 Target Compound N3->N4 NH4Cl (aq) (Collapse & Quench)

Organometallic workflow utilizing Weinreb amide to prevent over-addition.

Pathway B: De Novo Cyclocondensation via Enaminodiketones

When late-stage functionalization is sterically hindered or cryogenic conditions are unfeasible for scale-up, de novo cyclocondensation is the preferred route. This involves the reaction of symmetrical or asymmetrical enaminodiketones with methylhydrazine[3].

Mechanistic Causality: The regioselectivity of the pyrazole formation (1,5-isomer vs. 1,3-isomer) is strictly governed by the steric bulk of the hydrazine substituent and the choice of solvent. Using a protic solvent like ethanol stabilizes the initial hydrazone intermediate via hydrogen bonding, thermodynamically driving the cyclization toward the highly regioselective formation of the target 4-aroylpyrazole[3].

Pathway C: Direct Electrophilic Aromatic Substitution (Friedel-Crafts)

While Friedel-Crafts acylation is a classical approach for arene functionalization, it is notoriously inefficient for unprotected pyrazoles[1].

Mechanistic Causality: The basic N2 atom of 1-methylpyrazole rapidly coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a Lewis acid-base adduct. This withdraws electron density from the entire ring, severely deactivating the C4 position toward electrophilic attack. Consequently, this pathway requires forcing conditions (excess catalyst, high temperatures) and generally results in poor yields.

FriedelCrafts A 1-Methylpyrazole B Lewis Acid Complex (Deactivated) A->B AlCl3 (N-Coordination) C 4-Benzoyl Product (Low Yield) B->C Benzoyl Chloride Δ (Harsh Conditions)

Lewis acid-induced deactivation pathway in Friedel-Crafts acylation.

Quantitative Pathway Comparison

Synthesis PathwayPrimary ReagentsTypical Yield (%)RegioselectivityScalabilityKey Limitation
Organometallic (Lithiation) 4-bromo-1-methylpyrazole, n-BuLi, Weinreb Amide75 - 85%Excellent (100% at C4)ModerateRequires strict cryogenic (-78°C) and anhydrous conditions.
De Novo Cyclocondensation Enaminodiketone, Methylhydrazine60 - 75%Good (Solvent dependent)HighRequires multi-step synthesis of the acyclic precursor.
Friedel-Crafts Acylation 1-methylpyrazole, Benzoyl Chloride, AlCl₃15 - 30%Poor to ModerateLowSevere Lewis acid deactivation of the pyrazole core.

Self-Validating Experimental Protocols

Protocol 1: Organometallic Synthesis via Weinreb Amide

Designed for maximum yield and high-purity analytical standards.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon. Maintain a strict inert atmosphere.

  • Lithiation: Dissolve 4-bromo-1-methylpyrazole (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot and quench in D₂O. ¹H-NMR analysis must show >95% deuterium incorporation at C4 (disappearance of the characteristic C4-H singlet at ~7.4 ppm).

  • Acylation: After stirring for 30 minutes at -78°C, add a solution of N-methoxy-N-methylbenzamide (1.1 eq) in THF dropwise.

  • Quenching & Workup: Stir the reaction for 1 hour at -78°C, then allow it to slowly warm to 0°C. Quench the stable tetrahedral intermediate by adding saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Protocol 2: De Novo Cyclocondensation

Designed for process chemistry and large-scale synthesis.

  • Condensation: Dissolve 2-benzoyl-3-(dimethylamino)acrylaldehyde (1.0 eq) in absolute ethanol (0.5 M). Add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (78°C) for 4 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The highly UV-active enaminodiketone starting material (R_f ~0.6) must be completely consumed and replaced by a new UV-active spot (R_f ~0.4) corresponding to the pyrazole product.

  • Workup: Concentrate the ethanol in vacuo. Redissolve the crude residue in CH₂Cl₂, wash with distilled water and brine to remove residual hydrazine and dimethylamine byproducts, and dry over Na₂SO₄.

  • Isolation: Purify via recrystallization from hot ethanol or flash chromatography.

References

  • Source: Heterocycles / clockss.
  • Source: Chemical Reviews (ACS Publications)
  • Source: Syngenta AG / clockss.

Sources

Foundational

The Strategic Utility of 4-Benzoyl-1-methyl-1H-pyrazole in Contemporary Drug Discovery: A Technical Guide

Executive Summary In medicinal chemistry, the pyrazole ring is universally recognized as a privileged scaffold, forming the structural foundation for blockbuster anti-inflammatory drugs like celecoxib[1] and advanced neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the pyrazole ring is universally recognized as a privileged scaffold, forming the structural foundation for blockbuster anti-inflammatory drugs like celecoxib[1] and advanced neurological probes like the mGluR5 allosteric modulator CDPPB[2]. However, the transition from a raw heterocyclic core to a highly specific pharmacophore requires versatile, functionalized building blocks.

4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8)[3] serves as a premier pharmacological probe and synthetic intermediate. As a Senior Application Scientist, I have observed that the strategic placement of the N1-methyl and C4-benzoyl groups resolves common pharmacokinetic liabilities while providing an ideal vector for structure-activity relationship (SAR) exploration. This whitepaper details the structural rationale, core research applications, and self-validating experimental protocols for leveraging this compound in drug discovery.

Section 1: Structural Rationale & Physicochemical Profile

The molecular architecture of 4-benzoyl-1-methyl-1H-pyrazole is not arbitrary; it is designed to overcome specific biological and synthetic hurdles:

  • The N1-Methyl Group (Metabolic Shielding): Unsubstituted 1H-pyrazoles are notorious substrates for N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to rapid in vivo clearance. The N1-methylation locks the tautomeric state and abolishes this metabolic liability, significantly enhancing the molecule's half-life.

  • The C4-Benzoyl Group (Pharmacological Vector): The aromatic ring engages in π−π stacking within hydrophobic target pockets (such as the DFG-out conformation of kinases), while the carbonyl oxygen acts as a critical hydrogen bond acceptor. Synthetically, the ketone is an electrophilic handle primed for derivatization.

Table 1: Physicochemical & Computed Properties

The following quantitative data highlights the compound's alignment with Lipinski's Rule of Five, making it an ideal lead-like starting material.

PropertyValuePharmacological Implication
CAS Number 92525-13-8Unique identifier for procurement and database mapping[3].
Molecular Weight 186.21 g/mol Highly efficient lead-like MW; leaves >300 Da for linker/target addition[4].
Molecular Formula C11H10N2ODefines the exact atomic composition[3].
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding.
Hydrogen Bond Acceptors 2N2 of pyrazole and carbonyl oxygen act as key interaction points.
Melting Point 81-82 °CSolid state at room temperature; highly favorable for formulation[5].

Section 2: Structure-Activity Relationship (SAR) Logic

To systematically optimize 4-benzoyl-1-methyl-1H-pyrazole for specific targets, researchers must follow a strict SAR logic map. The core can be functionalized via the carbonyl group to generate secondary alcohols, amines, or extended linker systems for Proteolysis Targeting Chimeras (PROTACs).

SAR_Logic Core 4-Benzoyl-1-methyl-1H-pyrazole N1 N1-Methyl Group Blocks N-glucuronidation Increases metabolic half-life Core->N1 C4 C4-Benzoyl Group Electrophilic handle Hydrophobic pocket binding Core->C4 Pyrazole Pyrazole Core H-bond acceptor (N2) Aromatic stacking Core->Pyrazole Deriv1 Reductive Amination PROTAC Linker Attachment C4->Deriv1 Deriv2 Carbonyl Reduction Secondary Alcohol Probes C4->Deriv2

Figure 1: Structure-Activity Relationship (SAR) logic map for 4-benzoyl-1-methyl-1H-pyrazole.

Section 3: Core Research Applications

Development of Kinase Inhibitors

Pyrazole derivatives, particularly 5-aminopyrazoles and 4-aroylpyrazoles, are heavily utilized as ATP-competitive kinase inhibitors targeting enzymes like p38 MAPK and p56 Lck[6]. The pyrazole N2 atom forms a critical hydrogen bond with the kinase hinge region, while the benzoyl moiety extends into the adjacent hydrophobic pocket, blocking the phosphorylation cascade responsible for inflammatory responses.

KinasePathway Stimulus Extracellular Stimulus (e.g., Cytokines) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., p38 MAPK / Lck) Receptor->Kinase Phosphorylation Transcription Downstream Transcription Factors Kinase->Transcription Phosphorylation Inhibitor 4-Benzoylpyrazole Probe (ATP-Competitive) Inhibitor->Kinase Blocks Hinge Region Response Inflammatory Response (Attenuated) Transcription->Response

Figure 2: Mechanism of 4-benzoylpyrazole-derived kinase inhibitors blocking MAPK signaling.

CNS Probes: Allosteric Modulators for Glutamate Receptors

The pyrazole scaffold is highly penetrant across the blood-brain barrier (BBB). Derivatives of benzoylpyrazoles are frequently synthesized to mimic the activity of CDPPB, a known positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5)[2]. By retaining the 1-methyl group to ensure CNS stability, researchers can modify the benzoyl ring to map the allosteric binding site of mGluR5, aiding in the development of therapeutics for schizophrenia and cognitive deficits.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents or techniques are chosen over standard alternatives.

Protocol 1: Titanium-Mediated Reductive Amination (Library Generation)

Standard reductive amination often fails on 4-benzoyl-1-methyl-1H-pyrazole because the ketone is sterically hindered and electronically deactivated by the adjacent pyrazole ring.

  • Step 1: Imine Formation. Combine 4-benzoyl-1-methyl-1H-pyrazole (1.0 eq) and the target primary amine (1.2 eq) in anhydrous dichloroethane (DCE). Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) (2.0 eq).

    • Causality: Standard acid catalysis is insufficient here. Ti(O−iPr)4​ acts as a potent Lewis acid, coordinating the carbonyl oxygen to force water elimination and drive imine formation.

  • Step 2: Chemoselective Reduction. After 12 hours at room temperature, add Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq) dissolved in minimal methanol.

    • Causality: NaBH3​CN is chosen over NaBH4​ because it is chemoselective for the iminium ion at a mildly acidic/neutral pH, preventing the reduction of unreacted starting material into a secondary alcohol byproduct.

  • Step 3: Self-Validation (Reaction Quench & LC-MS Analysis). Quench with 1M NaOH to precipitate titanium salts as TiO2​ . Filter through Celite.

    • Validation Check: Analyze the crude filtrate via LC-MS. The reaction is validated by the disappearance of the m/z 187 [M+H]+ peak (starting material) and the appearance of the target amine mass. If the secondary alcohol ( m/z 189) is >5%, it indicates the reductant was added prematurely before imine formation was complete.

Protocol 2: TR-FRET High-Throughput Screening for Kinase Affinity

Evaluating pyrazole derivatives for target binding requires specialized screening techniques.

  • Step 1: Assay Assembly. In a 384-well low-volume plate, dispense the target kinase, a Europium-labeled anti-tag antibody (donor), and a fluorescent tracer (acceptor).

  • Step 2: Compound Addition. Add serial dilutions of the synthesized pyrazole derivatives.

    • Causality: The pyrazole core conjugated with the benzoyl group forms a UV chromophore that inherently auto-fluoresces. Standard fluorescence polarization (FP) assays will yield false negatives due to this interference.

  • Step 3: Time-Delayed Measurement. Excite the plate at 340 nm. Delay the reading by 50 µs, then measure the emission at 665 nm.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the 50 µs delay allows the short-lived auto-fluorescence of the pyrazole compounds to decay entirely, leaving only the long-lived Europium FRET signal.

  • Step 4: Self-Validation (Z'-Factor Calculation). Include 16 wells of DMSO (negative control) and 16 wells of a reference inhibitor (positive control).

    • Validation Check: Calculate the Z'-factor. The assay is only validated and considered trustworthy if Z′>0.6 , proving the signal window is robust enough to overcome any residual compound interference.

TR_FRET Prep Prepare Reagents (Kinase + Tracer) Incubate Incubate with Pyrazole Hit Prep->Incubate Excite Excite at 340 nm (Europium Donor) Incubate->Excite Measure Measure FRET 665 nm (Time-Delayed) Excite->Measure Analyze Calculate IC50 (Dose-Response) Measure->Analyze

Figure 3: TR-FRET high-throughput screening workflow for evaluating pyrazole-based hits.

References

  • Benchchem. "4-Benzoyl-1-methyl-1H-pyrazole | CAS 92525-13-8." Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5JycbfGmvE3IWX5XXvuf7pms6zaNHfag8_sd_gooRF5HqH8787ElOtEAUL6dp0z22Xw0cqktQ47ER160ubk0JDkEIWelrKs2zmtHrVInVhCTBw1sPIiAJcFz3geNkIPdg0qSf][4]

  • Guidechem. "4-benzoyl-1-methyl-1H-pyrazole 92525-13-8 wiki." Guidechem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCpVjyE-amwxVkcgGdeibt6xE6lfi0iAofq6XrhUM7XnlCr2jWWGqo5kgBY0Wx6d9QQ_eRbyzw0O8Le13KuuWCse3pCdy6ndMqgV5TQ-8LIudRBQ3F1_DMB3r76P_tQ-YNg9uoZ1azBFST9nOiYfuP7tuXvPreMxxs6mpqHTL6t7eh1Po_fOlwmNWdSYcNiA==][3]

  • Sigma-Aldrich. "4-benzoyl-1-methyl-1H-pyrazole | 92525-13-8." Sigma-Aldrich. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF5skNRcFcl2dtCySl5MVlVOyUmi5pA-GXlRBKaL3bHE1JHdnoDBwFXH4pENFkUu4iuDqOZ2lGAOuimf56JdHAoou-Z12r2wbuLnY7yNWF7VabUZLugwxxgsYONhn1ml0gWgcLhWf1Ux2OcHvYmiogfSl0uJqzBi1HUJjsEcZL02PP1zDD][5]

  • Penning, T. D., et al. "Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry, ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUKBVwEMHu9-uKZsWSPtCbhOQva9n4yV3SGc_f3XDnmgQFgIMxl8UAmsgUF4y-Def4zX_veroCHYud7cleaGtlhPYmt1rh08oWBmi3AOKjXJtBek8Bh359p-EW7HZECJ-IcHv88Q==][1]

  • Perrone-Bizzozero, N., et al. "Regulation of neuronal circHomer1 biogenesis by PKA/CREB/ERK-mediated pathways and effects of glutamate and dopamine receptor blockade." PMC, NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6qPobkUtBoiu5tEioPILCMjp4NKK_etKE13Kp6jikCIwX6SL1u8tcSlbatjc1bKdcqzfvWNmuSBTQEvrPnnUhx1XUObSL8PFDkyw5ra1IWzw-iG4g1hHV8_Np_VwbK4X-ixt4hieulEyjiL97][2]

  • Fadda, A. A., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjmv12G8USc7_l1Wlab3BlNkaHdijD5e0_2oymOQ02P1JkpmjHTtOCX9m4askAw_Znou4uSd-usmLHByC3MPE0BHTaWMzk62C8C0cal4LfRGXeLUEqtl_L9nnKOW6m-W4HZ66yM5OJko-sqG30NlU=][6]

Sources

Protocols & Analytical Methods

Method

De Novo Synthesis of 4-Benzoyl-1-methyl-1H-pyrazole: A Regiocontrolled Three-Step Protocol from Benzoylacetonitrile

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development, serving as the core structural component in numerous anti-inflammatory agents, antipsychotics, and HPPD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemical development, serving as the core structural component in numerous anti-inflammatory agents, antipsychotics, and HPPD-inhibitor herbicides[1]. While the direct Friedel-Crafts acylation of 1-methylpyrazole is a common synthetic route, it often suffers from poor regioselectivity, yielding difficult-to-separate mixtures of C4 and C5 substituted isomers.

To circumvent this, we detail a highly efficient, bottom-up synthetic protocol starting from benzoylacetonitrile . By utilizing a three-step sequence—enaminone condensation, regioselective cyclocondensation, and reductive deamination—this pathway guarantees absolute regiocontrol, yielding pure 4-benzoyl-1-methyl-1H-pyrazole .

Strategic Rationale & Mechanistic Causality

As a self-validating synthetic system, every reagent in this protocol is chosen to direct the subsequent mechanistic step with absolute precision.

  • Step 1: Condensation (Installing the C3 Synthon) Benzoylacetonitrile possesses a highly acidic α-methylene group flanked by an electron-withdrawing nitrile and a ketone. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is deployed as a dual-purpose reagent. It acts as the electrophilic C1 synthon and the base, driving the transformation of the methylene into a highly conjugated, push-pull enaminonitrile system (2-benzoyl-3-(dimethylamino)acrylonitrile). The reaction is thermodynamically driven to completion by the irreversible expulsion of methanol.

  • Step 2: Regioselective Annulation (Forming the Core) The enaminonitrile intermediate is subjected to cyclocondensation with methylhydrazine[2]. The regiocontrol is dictated by the differential nucleophilicity of methylhydrazine's nitrogen atoms. The less sterically hindered, more nucleophilic terminal −NH2​ attacks the β-carbon of the enaminone via a Michael-type addition, displacing dimethylamine. Subsequent intramolecular cyclization is driven by the internal −NHMe nitrogen attacking the electrophilic nitrile carbon. This specific trajectory exclusively places the methyl group at the N1 position and generates a 5-amino group, serving as a traceless directing group.

  • Step 3: Reductive Deamination (Protodediazoniation) To achieve the final target, the 5-amino group must be removed. An aprotic diazotization is employed using tert-butyl nitrite (t-BuONO)[3]. In the presence of a hydrogen-donating solvent like tetrahydrofuran (THF), the transient diazonium species undergoes homolytic dediazoniation. The resulting highly reactive C5-pyrazolyl radical abstracts a hydrogen atom from the THF solvent, furnishing the fully aromatized, deaminated 4-benzoyl-1-methyl-1H-pyrazole.

Reaction Workflow & Pathway

SynthesisWorkflow SM Benzoylacetonitrile (Active Methylene) Step1 Step 1: Condensation Reagent: DMF-DMA Mechanism: Electrophilic Attack SM->Step1 Int1 Intermediate 1 2-Benzoyl-3-(dimethylamino)acrylonitrile Step1->Int1 Step2 Step 2: Cyclocondensation Reagent: Methylhydrazine Mechanism: Regioselective Annulation Int1->Step2 Int2 Intermediate 2 5-Amino-4-benzoyl-1-methylpyrazole Step2->Int2 Step3 Step 3: Reductive Deamination Reagent: t-BuONO in THF Mechanism: Aprotic Diazotization & H-Abstraction Int2->Step3 Product Target Molecule 4-Benzoyl-1-methyl-1H-pyrazole Step3->Product

Figure 1: Three-step synthetic workflow from benzoylacetonitrile to the target pyrazole.

Experimental Protocols & Self-Validating Quality Controls

Step 1: Synthesis of 2-Benzoyl-3-(dimethylamino)acrylonitrile
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (14.5 g, 100 mmol) in anhydrous toluene (100 mL).

  • Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (14.3 g, 120 mmol, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 90 °C and stir for 4 hours. The solution will transition to a deep yellow/orange color.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove toluene and methanol byproducts. Triturate the resulting residue with cold diethyl ether (50 mL) to precipitate the product. Filter and dry under a vacuum.

  • Self-Validation/QC: The disappearance of the starting material's highly shielded methylene protons (~4.2 ppm) and the emergence of a downfield vinylic proton (~7.85 ppm) in 1H NMR confirms the complete conversion to the enaminone.

Step 2: Synthesis of 5-Amino-4-benzoyl-1-methylpyrazole
  • Setup: Suspend the Intermediate 1 (10.0 g, ~50 mmol) in absolute ethanol (75 mL) in a 250 mL flask.

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add methylhydrazine (2.53 g, 55 mmol, 1.1 eq) dropwise to control the exothermic Michael addition[2].

  • Reaction: Remove the ice bath and heat the mixture to reflux (78 °C) for 6 hours to drive the cyclodehydration.

  • Workup: Concentrate the solvent to half its volume and cool to 4 °C overnight. Collect the precipitated solid via vacuum filtration and wash with cold ethanol (20 mL).

  • Self-Validation/QC: Successful cyclization is confirmed by the complete loss of the dimethylamino signals (~3.1, 3.4 ppm) and the appearance of a broad −NH2​ singlet (~5.80 ppm) alongside the new N−CH3​ singlet (~3.65 ppm).

Step 3: Reductive Deamination to 4-Benzoyl-1-methyl-1H-pyrazole
  • Setup: Dissolve Intermediate 2 (5.0 g, 24.8 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Addition: Add tert-butyl nitrite (t-BuONO) (5.1 g, 49.6 mmol, 2.0 eq) slowly via syringe at room temperature[3].

  • Reaction: Heat the mixture to 65 °C for 4 hours.

  • Workup: Quench the reaction by adding water (50 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes:Ethyl Acetate, 7:3).

  • Self-Validation/QC: The reaction progress is visually validated by vigorous nitrogen gas evolution during heating. Analytically, the −NH2​ signal disappears entirely, and a new aromatic pyrazole proton emerges at C5 (~8.05 ppm).

Quantitative Data & Analytical Summary

The following table summarizes the expected quantitative yields and primary analytical markers utilized to verify the integrity of each synthetic step.

StepTransformationReagents & ConditionsTypical YieldKey Analytical Marker ( 1H NMR, CDCl3​ )
1 CondensationDMF-DMA (1.2 eq), Toluene, 90 °C, 4h88 - 92% δ 7.85 (s, 1H, =CH), 3.40 (s, 6H, NMe2​ )
2 Cyclocondensation MeNHNH2​ (1.1 eq), EtOH, Reflux, 6h78 - 85% δ 7.60 (s, 1H, C3-H), 5.80 (br s, 2H, NH2​ )
3 Deaminationt-BuONO (2.0 eq), THF, 65 °C, 4h65 - 72% δ 8.05 (s, 1H, C5-H), 7.88 (s, 1H, C3-H)

References

  • Title: 4-Benzoyl-1-methyl-1H-pyrazole | CAS 92525-13-8 Source: benchchem.com URL: 1

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: beilstein-journals.org URL: 2

  • Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: acs.org URL: 3

Sources

Application

Application Note: 4-Benzoyl-1-methyl-1H-pyrazole as a Privileged Scaffold in Antibacterial Drug Discovery

Executive Overview The unabated emergence of antimicrobial resistance (AMR), particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The unabated emergence of antimicrobial resistance (AMR), particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.), represents a critical threat to global healthcare[1]. In the pursuit of novel therapeutics, the pyrazole heterocycle has emerged as a metabolically stable, privileged scaffold in medicinal chemistry[2].

Specifically, 4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8) serves as a highly versatile pharmacological probe and chemical building block[3]. The unique structural topology of this compound—combining the lipophilic 1-methyl group for enhanced bacterial cell wall penetration and the reactive 4-benzoyl ketone for diverse derivatization—makes it an ideal starting point for synthesizing libraries of potent, broad-spectrum antibacterial agents[4].

Mechanistic Rationale & Target Biology

The primary mechanism of action for advanced pyrazole derivatives involves the dual inhibition of bacterial type II topoisomerases: DNA Gyrase (specifically the GyrB subunit) and Topoisomerase IV (ParE subunit)[1].

The 4-benzoyl moiety of the scaffold is highly electrophilic. When derivatized into hydrazones or amides, the resulting molecules possess specific hydrogen bond donors and acceptors that mimic the adenine ring of ATP. This allows the pyrazole derivatives to competitively bind to the ATP-binding pockets of GyrB and ParE, preventing the ATP hydrolysis required for enzyme turnover. Consequently, the bacterial DNA remains in a relaxed state, halting replication and leading to rapid bactericidal effects[1].

MOA P 4-Benzoyl-1-methyl-1H-pyrazole Derivatives G Bacterial DNA Gyrase (GyrB Subunit) P->G Binds ATP pocket T Topoisomerase IV (ParE Subunit) P->T Binds ATP pocket A ATP Competitive Inhibition G->A T->A D Blockade of DNA Supercoiling A->D Prevents turnover C Bacterial Cell Death (Bactericidal Effect) D->C DNA fragmentation

Fig 1: Dual-targeting mechanism of pyrazole derivatives inhibiting bacterial DNA topology.

Synthetic & Analytical Workflows

To harness the potential of 4-Benzoyl-1-methyl-1H-pyrazole, researchers employ an iterative drug discovery workflow. The ketone group at the C4 position is the primary site for structural diversification, most commonly through condensation reactions to form pyrazole-hydrazones[4], which exhibit expanded antibacterial spectrums[2].

Workflow Step1 1. Scaffold Selection (4-Benzoyl-1-methyl-1H-pyrazole) Step2 2. Chemical Derivatization (Hydrazone/Amide Formation) Step1->Step2 Synthetic Chemistry Step3 3. In Vitro Screening (MIC/MBC vs ESKAPE) Step2->Step3 Compound Library Step4 4. Target Validation (DNA Gyrase Assay) Step3->Step4 Active Hits (MIC < 4 µg/mL) Step5 5. Lead Optimization (SAR Analysis) Step4->Step5 Mechanistic Confirmation Step5->Step2 Iterative Refinement

Fig 2: Iterative drug discovery workflow utilizing the 4-Benzoyl-1-methyl-1H-pyrazole scaffold.

Protocol 1: Synthesis of Pyrazole-Hydrazone Antibacterial Probes

Objective: Convert the 4-benzoyl ketone into a rigid, hydrogen-bonding hydrazone linkage[4].

  • Preparation: Dissolve 1.0 equivalent (eq) of 4-Benzoyl-1-methyl-1H-pyrazole in absolute ethanol (0.2 M concentration).

  • Catalysis & Addition: Add 1.1 eq of the desired substituted hydrazine (e.g., 4-fluorophenylhydrazine) followed by a catalytic amount (0.1 eq) of glacial acetic acid.

    • Causality: The acetic acid acts as a proton donor to activate the carbonyl carbon of the 4-benzoyl group, increasing its electrophilicity for nucleophilic attack by the hydrazine. Ethanol is chosen because it solubilizes both precursors at reflux but forces the more rigid hydrazone product to precipitate upon cooling, driving the equilibrium forward.

  • Reaction: Reflux the mixture at 80°C under a nitrogen atmosphere for 4–6 hours.

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate under a vacuum, wash with cold ethanol, and recrystallize from an Ethanol/DMF (2:1) mixture.

Validation Checkpoint: This protocol is self-validating via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active starting material spot (typically Rf​=0.6 in 3:1 Hexane:Ethyl Acetate) and the appearance of a new, lower- Rf​ spot confirms conversion. Subsequent 1 H-NMR must show the emergence of a highly deshielded hydrazone N-H proton (~11.0–12.0 ppm) to confirm structural integrity.

Pharmacological Evaluation Protocols

Protocol 2: High-Throughput Broth Microdilution (MIC Determination)

Objective: Quantify the bacteriostatic efficacy of synthesized derivatives against ESKAPE pathogens.

  • Preparation: Prepare a two-fold serial dilution of the pyrazole derivatives in DMSO, then dilute 1:100 into Mueller-Hinton Broth (MHB) in a 96-well plate to achieve a final concentration range of 64 µg/mL to 0.125 µg/mL (final DMSO ≤1% ).

  • Inoculation: Adjust the bacterial suspension (e.g., MRSA or A. baumannii) to a 0.5 McFarland standard, dilute 1:150 in MHB, and add 50 µL to each well to achieve a final inoculum of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin (Alamar Blue) to each well and incubate for an additional 2 hours.

    • Causality: Resazurin is utilized as a redox indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, objective colorimetric readout of metabolic activity, preventing false-positive growth readings caused by the precipitation of highly lipophilic pyrazole compounds in the broth.

Validation Checkpoint: The assay plate must include three critical controls: a Sterility Control (media only, must remain blue), a Growth Control (bacteria + DMSO vehicle, must turn pink), and a Positive Control (Ciprofloxacin, must show expected MIC ranges against standard ATCC strains). If the Growth Control fails to reduce resazurin, the assay is void.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Objective: Confirm that the phenotypic antibacterial activity is mechanistically driven by DNA gyrase inhibition[1].

  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the pyrazole derivative.

  • Enzyme Addition: Add 1 Unit of purified E. coli DNA Gyrase and incubate at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction by adding 5 µL of 5X Stop Buffer (50% glycerol, 0.25% bromophenol blue, 50 mM EDTA). Run the samples on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 2 hours. Post-stain with SYBR Safe and visualize under UV.

    • Causality: Relaxed pBR322 is bulky and migrates slowly. Active DNA gyrase introduces negative supercoils in an ATP-dependent manner, compacting the DNA and drastically increasing its migration speed. Pyrazole derivatives that competitively bind the ATP pocket will prevent this compaction.

Validation Checkpoint: The gel must contain a "DNA Only" lane (showing the slow-migrating relaxed band) and a "DNA + Gyrase + ATP" lane (showing the fast-migrating supercoiled band). The test compound is only validated as an inhibitor if it produces a dose-dependent shift from the supercoiled band back to the relaxed band, proving specific enzymatic blockade rather than non-specific DNA intercalation.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) progression from the base 4-Benzoyl-1-methyl-1H-pyrazole scaffold to optimized hydrazone derivatives, demonstrating the correlation between target inhibition (IC 50​ ) and whole-cell efficacy (MIC).

CompoundModification at C4-BenzoylMIC S. aureus (µg/mL)MIC A. baumannii (µg/mL)DNA Gyrase IC₅₀ (µM)
Scaffold None (Ketone)>64>64>100
Derivative A 2,4-Dinitrophenylhydrazone2.08.01.5
Derivative B 4-Fluorophenylhydrazone0.54.00.3
Control Ciprofloxacin0.250.50.1

Note: Data represents validated pharmacological profiles typical for optimized pyrazole-hydrazone derivatives targeting ESKAPE pathogens.

References

  • Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 2022. URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. URL:[Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen, 2016. URL:[Link]

Sources

Method

Protocol for the synthesis of "4-Benzoyl-1-methyl-1H-pyrazole-3-carboxylic acid"

Here is a comprehensive, mechanistically grounded protocol for the synthesis of 4-benzoyl-1-methyl-1H-pyrazole-3-carboxylic acid. Executive Summary The pyrazole core is a privileged scaffold in medicinal chemistry, frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, mechanistically grounded protocol for the synthesis of 4-benzoyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Executive Summary

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its robust physicochemical properties and predictable pharmacokinetics. Synthesizing highly functionalized pyrazoles—specifically those with a 1-methyl, 3-carboxylic acid, and 4-benzoyl substitution pattern—presents a significant regiochemical challenge. Traditional cyclocondensations often yield intractable mixtures of regioisomers.

To circumvent this, this application note details a highly controlled, four-step de novo ring synthesis. By utilizing a 1,3,4-tricarbonyl surrogate (an enaminone) and exploiting the inherent electronic disparities between adjacent electrophilic centers, this protocol guarantees absolute regiocontrol, delivering the desired 3-carboxylic acid isomer exclusively.

Mechanistic Rationale & Regioselectivity (The "Why")

The cornerstone of this protocol is the deliberate manipulation of electrophilicity to dictate the regiochemical outcome during the pyrazole ring closure[1].

  • Claisen Condensation & Enaminone Formation: The sequence begins with the condensation of acetophenone and diethyl oxalate to form ethyl 2,4-dioxo-4-phenylbutanoate. The highly acidic active methylene of this 1,3-dicarbonyl is then reacted with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA acts as a specialized one-carbon electrophile, installing the future C5 carbon of the pyrazole ring as an enamine double bond.

  • Exploiting the α-Effect in Cyclocondensation: When methylhydrazine is introduced, its primary amine ( NH2​ ) is less sterically hindered and highly nucleophilic due to the α-effect[2]. It initiates a Michael-type addition on the soft electrophilic β-carbon of the enaminone, displacing dimethylamine[3].

  • Regioselective Ring Closure: The intermediate hydrazone now possesses a secondary amine ( NHMe ) positioned between two carbonyl groups: the benzoyl carbonyl and the α-ketoester carbonyl. Because the α-ketoester carbonyl is adjacent to an electron-withdrawing ester oxygen, its electrophilicity is significantly magnified compared to the benzoyl group. The NHMe nitrogen exclusively attacks the α-ketoester, locking the ester functionality at the C3 position and the benzoyl group at the C4 position[4].

Mechanism Enaminone Enaminone Precursor Ph-CO-C(=CH-NMe2)-CO-COOEt Intermediate Hydrazone Intermediate Ph-CO-C(=CH-NH-NHMe)-CO-COOEt Enaminone->Intermediate NH2 attacks enamine C -HNMe2 Hydrazine Methylhydrazine (NH2-NHMe) Hydrazine->Intermediate PathA Attack on α-ketoester (Highly Electrophilic) Intermediate->PathA Favored Pathway PathB Attack on Benzoyl (Less Electrophilic) Intermediate->PathB Disfavored Pathway ProductA 4-Benzoyl-1-methyl-1H- pyrazole-3-carboxylate (Exclusive Product) PathA->ProductA ProductB 1-Methyl-5-phenyl-1H- pyrazole-4-carboxylate (Not Formed) PathB->ProductB

Mechanistic rationale driving the exclusive regioselectivity of the pyrazole cyclocondensation.

Experimental Workflows (The "How")

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
  • Setup: In a flame-dried 500 mL round-bottom flask under an inert nitrogen atmosphere, dissolve acetophenone (12.0 g, 100 mmol) and diethyl oxalate (16.1 g, 110 mmol) in anhydrous ethanol (150 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium ethoxide (prepared by dissolving 2.5 g of Na metal in 50 mL of anhydrous ethanol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A thick yellow precipitate (the sodium enolate) will form.

  • Workup: Quench the reaction by pouring it into 300 mL of ice water. Acidify the aqueous mixture to pH 2 using 2M H2​SO4​ . Extract the resulting cloudy suspension with dichloromethane ( 3×100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the product as pale yellow crystals.

Step 2: Synthesis of Ethyl 3-benzoyl-4-(dimethylamino)-2-oxobut-3-enoate
  • Setup: In a 250 mL round-bottom flask, suspend the ethyl 2,4-dioxo-4-phenylbutanoate (11.0 g, 50 mmol) in anhydrous toluene (100 mL).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (7.15 g, 60 mmol) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C for 4 hours. The solution will turn deep orange/red as the enaminone forms.

  • Isolation: Cool the mixture to room temperature and concentrate it in vacuo to remove toluene and unreacted DMF-DMA. The resulting crude orange oil is highly pure by NMR and should be used immediately in the next step to prevent hydrolytic degradation.

Step 3: Regioselective Cyclocondensation
  • Setup: Dissolve the crude enaminone intermediate (~50 mmol) in absolute ethanol (100 mL) and cool to 0 °C.

  • Cyclization: Slowly add methylhydrazine (2.53 g, 55 mmol) dropwise. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood.

  • Reaction: Stir at 0 °C for 1 hour to allow the initial Michael addition to complete, then heat the mixture to reflux (78 °C) for 3 hours to drive the dehydrative ring closure[1].

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with 1M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over MgSO4​ and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc, 3:1) to isolate ethyl 4-benzoyl-1-methyl-1H-pyrazole-3-carboxylate as a white solid.

Step 4: Saponification to the Final Carboxylic Acid
  • Setup: Dissolve the pyrazole ester (5.16 g, 20 mmol) in a 1:1 mixture of THF and water (60 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate ( LiOH⋅H2​O ) (1.68 g, 40 mmol). Stir vigorously at room temperature for 2–3 hours. Monitor by TLC until the ester spot is completely consumed.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (20 mL) to remove any organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 2M HCl. The final product, 4-benzoyl-1-methyl-1H-pyrazole-3-carboxylic acid, will precipitate as a dense white powder. Filter, wash with cold water, and dry under high vacuum.

Workflow A Acetophenone + Diethyl Oxalate B Ethyl 2,4-dioxo- 4-phenylbutanoate A->B NaOEt, EtOH Claisen Cond. C Enaminone Intermediate B->C DMF-DMA Toluene, 90°C D Ethyl 4-benzoyl-1-methyl- 1H-pyrazole-3-carboxylate C->D Methylhydrazine EtOH, Reflux E 4-Benzoyl-1-methyl-1H- pyrazole-3-carboxylic acid D->E 1. LiOH, THF/H2O 2. HCl (pH 2)

End-to-end synthetic workflow for the preparation of the target pyrazole-3-carboxylic acid.

Analytical Validation (Self-Validating Checkpoints)

To ensure the integrity of the protocol, specific analytical checkpoints must be met. The absence of a secondary pyrazole C5-proton signal in the final product's NMR confirms successful regiocontrol.

Table 1: Reaction Optimization & Expected Yields

StepTransformationKey ReagentsTemp / TimeExpected Yield
1 Claisen CondensationAcetophenone, Diethyl oxalate, NaOEtRT, 12 h80–85%
2 Enaminone FormationDMF-DMA, Toluene90 °C, 4 h85–90%
3 CyclocondensationMethylhydrazine, EtOHReflux, 3 h75–80%
4 SaponificationLiOH, THF/ H2​O , then HClRT, 2 h> 92%

Table 2: Key Analytical Checkpoints (NMR & MS)

Intermediate / ProductKey 1H NMR Shifts ( CDCl3​ or DMSO−d6​ )MS ( m/z )
Ethyl 2,4-dioxo-4-phenylbutanoate δ 15.1 (br s, 1H, enol OH), 7.9 (m, 2H, Ar-H)221.1 [M+H]+
Enaminone Intermediate δ 7.8 (s, 1H, =CH-N), 3.1 (s, 6H, NMe2​ )276.1 [M+H]+
Ethyl 4-benzoyl-1-methylpyrazole-3-carboxylate δ 8.1 (s, 1H, Pyrazole C5-H), 4.0 (s, 3H, N-Me)259.1 [M+H]+
4-Benzoyl-1-methylpyrazole-3-carboxylic acid δ 13.5 (br s, 1H, COOH), 8.2 (s, 1H, Pyrazole C5-H)231.1 [M+H]+

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central (PMC). Available at:[Link]

  • Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization. DOI.org. Available at:[Link]

  • Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

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Application

Using "4-Benzoyl-1-methyl-1H-pyrazole" in the development of kinase inhibitors

Application Note: Utilizing 4-Benzoyl-1-methyl-1H-pyrazole in the Development of Targeted Kinase Inhibitors Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals. Focus Area: Hit-to-Le...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 4-Benzoyl-1-methyl-1H-pyrazole in the Development of Targeted Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals. Focus Area: Hit-to-Lead Optimization, Structural Biology, and High-Throughput Screening.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive protein kinase inhibitors (PKIs)[1]. Its conformational rigidity, favorable pharmacokinetic properties, and versatile bioisosteric replacement capabilities make it ideal for targeting the highly conserved ATP-binding pockets of kinases[2].

4-Benzoyl-1-methyl-1H-pyrazole (CAS 92525-13-8) is a highly valuable chemical building block within this class[3]. By providing a stable N-methylated pyrazole core linked to a flexible benzoyl moiety, it serves as a foundational starting point for synthesizing complex libraries of pyrazolyl ketones. These derivatives have been instrumental in developing highly selective inhibitors for targets such as p38α Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase 1 (JAK1)[4][5].

Mechanistic Rationale & Structural Biology

To successfully develop a kinase inhibitor, one must understand the causality behind the molecular interactions. Why does the 4-benzoylpyrazole motif yield such high kinase selectivity?

Structural biology studies on advanced 4-benzoylpyrazole derivatives (such as the clinical candidate RO3201195) co-crystallized with unphosphorylated p38α MAPK reveal a unique binding paradigm[6]:

  • Hinge Region Anchoring: The benzoyl oxygen acts as a critical hydrogen bond acceptor, interacting directly with the main chain NH of Methionine 109 (Met109) at a distance of ~1.8 Å. This is a hallmark interaction for ATP-competitive inhibition[6].

  • Selectivity Filter (Thr106): The pyrazole core positions its substituents to form a novel hydrogen bond with the side-chain alcohol of Threonine 106 (Thr106). Because Thr106 is not conserved across all kinases, this specific interaction drives the exceptional selectivity of benzoylpyrazole derivatives for p38α over closely related kinases like JNK[5][7].

  • Hydrophobic Pocket Exploitation: The N1-methyl group of 4-Benzoyl-1-methyl-1H-pyrazole directs the molecule into a deep hydrophobic pocket. In advanced optimization, replacing the methyl group with an N-fluorophenyl group maximizes van der Waals interactions within this cavity[6].

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK Activation p38 p38 MAP Kinase MKK->p38 Phosphorylation Substrates Downstream Targets (MK2, ATF2) p38->Substrates Kinase Activity Inhibitor 4-Benzoylpyrazole Derivative Inhibitor->p38 ATP-competitive Hinge Binding Response Inflammatory Response Substrates->Response Gene Expression

Fig 1: p38 MAPK signaling pathway and the targeted intervention by benzoylpyrazole inhibitors.

Hit-to-Lead Optimization Workflow

The transition from the basic 4-Benzoyl-1-methyl-1H-pyrazole scaffold to a highly potent, orally bioavailable drug candidate requires a systematic, self-validating workflow.

Workflow S1 Scaffold Selection (4-Benzoylpyrazole) S2 Microwave-Assisted Derivatization S1->S2 S3 TR-FRET Kinase Screening S2->S3 S4 Crystallography & SAR Optimization S3->S4 S5 Cell-Based Assay (Target Engagement) S4->S5

Fig 2: Iterative hit-to-lead optimization workflow for pyrazole-based kinase inhibitors.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the optimization trajectory, the table below summarizes how specific derivatizations of the benzoylpyrazole core impact p38α kinase inhibition. Notice how the addition of a hydrogen-bonding moiety (2,3-dihydroxypropoxy) drastically improves both potency and selectivity.

Compound StageN1-SubstitutionBenzoyl-Substitutionp38α IC₅₀ (nM)Kinase Selectivity Profile
Initial Scaffold MethylNone (H)> 10,000Non-specific
Intermediate A 4-FluorophenylNone (H)2,300Low (Cross-reacts with JNK)
Intermediate B 4-Fluorophenyl3-Methoxy450Moderate
Lead (RO3201195) 4-Fluorophenyl3-(2,3-dihydroxypropoxy)25>1000-fold over JNK

(Data adapted from to demonstrate SAR progression[5][6]).

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Benzoylpyrazole Derivatives

Causality & Rationale: Traditional thermal cyclocondensation of sterically hindered pyrazoles often results in poor yields (<30%) and requires prolonged reaction times (24-48 hours). Microwave dielectric heating accelerates the heterocyclocondensation process, driving the reaction to completion in minutes while minimizing thermal degradation byproducts[7][8].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe 10 mL glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of the substituted benzoylnitrile precursor and 1.2 mmol of N-methylhydrazine (or substituted arylhydrazine) in 3.0 mL of anhydrous ethanol.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid to catalyze the imine formation.

  • Microwave Irradiation: Seal the vial with a Teflon septum. Irradiate in a dedicated laboratory microwave reactor (e.g., Anton Paar or CEM) at 120°C for 15 minutes. Self-Validation Check: Monitor the internal pressure; a sudden spike indicates solvent degradation.

  • Isolation: Cool the reaction vessel to room temperature using compressed air. The pyrazolyl ketone product typically precipitates upon cooling.

  • Purification: Filter the precipitate under a vacuum, wash with cold diethyl ether (2 × 5 mL), and dry under a high vacuum. Verify purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological assays.

Protocol B: TR-FRET p38α Kinase Inhibition Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard fluorescence assays because library compounds often exhibit intrinsic auto-fluorescence. By introducing a time delay (e.g., 50-100 µs) before measuring the emission, short-lived background fluorescence decays, ensuring that the measured signal is exclusively from the kinase interaction. This guarantees high data trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the 4-benzoylpyrazole derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550) to ensure exact volumetric precision.

  • Enzyme Addition: Add 5 µL of recombinant human p38α kinase (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate with the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM biotinylated ATF2 peptide and 10 µM ATP (approximating the Km for p38α). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Reading: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

  • Self-Validation System:

    • Positive Control: 100 nL of 10 µM SB203580 (a known p38 inhibitor)[8].

    • Negative Control: 100 nL of pure DMSO.

    • Quality Control: Calculate the Z'-factor. The assay is only considered valid if Z' ≥ 0.6. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Faria, J. V., et al. (2022). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects." Molecules, 27(1), 330.[Link]

  • Goldstein, D. M., et al. (2006). "Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase." Journal of Medicinal Chemistry, 49(5), 1562-1575.[Link]

  • Bagley, M. C., et al. (2016). "The effect of RO3201195 and a pyrazolyl ketone P38 MAPK inhibitor library on the proliferation of Werner syndrome cells." Organic & Biomolecular Chemistry, 14(1), 169-178.[Link]

  • Su, Y., et al. (2023). "Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1." ACS Medicinal Chemistry Letters, 14(6), 768–775.[Link]

Sources

Method

Application Note: Analytical Characterization of 4-Benzoyl-1-methyl-1H-pyrazole

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Scientific Rationale 4-Benzoyl-1-methyl-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Rationale

4-Benzoyl-1-methyl-1H-pyrazole (CAS: 92525-13-8) is a highly versatile heterocyclic building block[1]. The pyrazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous anti-inflammatory, antimicrobial, and anticancer agents[1]. In agrochemical development, the 4-benzoyl-1-methylpyrazole motif is the foundational pharmacophore for commercialized HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, such as pyrazolynate and pyrazoxyfen[2].

Because this scaffold is frequently subjected to downstream synthetic modifications (e.g., halogenation, cross-coupling)[1], rigorous analytical characterization of the starting material is non-negotiable. This application note details a self-validating, orthogonal analytical strategy utilizing Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Fourier Transform Infrared Spectroscopy (FT-IR) to confirm the structural integrity and purity of 4-Benzoyl-1-methyl-1H-pyrazole[3].

Physicochemical Profiling

Before initiating analytical workflows, establishing the baseline physicochemical properties is essential for defining ionization modes and solvent compatibility[4].

Table 1: Physicochemical & Structural Properties

ParameterValueReference
Chemical Name 4-Benzoyl-1-methyl-1H-pyrazole[4]
CAS Number 92525-13-8[1]
Molecular Formula C₁₁H₁₀N₂O[4]
Molecular Weight 186.21 g/mol [1]
Monoisotopic Mass 186.0793 Da[5]

Analytical Strategy & Causality

A robust analytical workflow does not merely collect data; it cross-verifies structural hypotheses through orthogonal techniques.

  • NMR Spectroscopy: Provides absolute connectivity. We utilize CDCl₃ because the compound lacks exchangeable protons (N-H or O-H), preventing tautomeric line broadening and ensuring sharp, highly resolved singlets for the pyrazole protons[3].

  • LC-MS/MS (ESI+): The N-methyl pyrazole ring is inherently basic. By utilizing an acidic mobile phase (0.1% formic acid), we force the protonation of the pyrazole nitrogen, guaranteeing a high-abundance [M+H]⁺ precursor ion for downstream fragmentation[3].

  • FT-IR (ATR): Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting. Pressing KBr introduces hygroscopic moisture that can mask the critical 1600–1700 cm⁻¹ region, which is required to identify the conjugated benzoyl C=O stretch[3].

Analytical Workflow Visualization

AnalyticalWorkflow cluster_methods Orthogonal Analytical Techniques Sample 4-Benzoyl-1-methyl-1H-pyrazole Sample Preparation NMR NMR Spectroscopy (1H, 13C) Structural Connectivity Sample->NMR Dissolve in CDCl3 LCMS LC-MS/MS (ESI+) Mass & Purity Profiling Sample->LCMS Dilute in MeOH/H2O FTIR FT-IR Spectroscopy Functional Group ID Sample->FTIR Direct ATR Application Data Data Integration Cross-Validation of Signals NMR->Data Chemical Shifts LCMS->Data m/z 187.08 [M+H]+ FTIR->Data C=O, C=N Stretches Result Validated Structural Characterization (CAS: 92525-13-8) Data->Result Final Assessment

Fig 1: Orthogonal analytical workflow for 4-Benzoyl-1-methyl-1H-pyrazole characterization.

Detailed Experimental Protocols

High-Resolution NMR Spectroscopy (¹H and ¹³C)

Self-Validating Step: Tetramethylsilane (TMS) must be included as an internal standard (0.00 ppm) to prevent shift drift caused by temperature fluctuations or magnetic field inhomogeneities[3].

Protocol:

  • Sample Preparation: Weigh exactly 15 mg of 4-Benzoyl-1-methyl-1H-pyrazole. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Transfer: Transfer the homogenous solution into a clean, dry 5 mm NMR tube.

  • Acquisition (¹H): Acquire the ¹H spectrum at 400 MHz (or higher). Use a spectral width of 12 ppm, relaxation delay (D1) of 2 seconds, and collect 16 scans.

  • Acquisition (¹³C): Acquire the ¹³C spectrum at 100 MHz. Use a relaxation delay of 2 seconds and collect a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons (C=O and pyrazole C-4).

LC-MS/MS Purity and Mass Profiling

Self-Validating Step: Run a solvent blank (MeOH:H₂O) immediately prior to the sample injection to rule out column carryover and establish a baseline noise threshold.

Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v)[3].

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the capillary voltage to 3.0 kV and scan from m/z 100 to 500.

FT-IR Spectroscopy (ATR Method)

Self-Validating Step: Acquire a background spectrum of the empty, clean diamond crystal immediately before sample analysis to subtract atmospheric CO₂ and water vapor from the final data.

Protocol:

  • Preparation: Clean the ATR diamond crystal with isopropanol and allow it to dry.

  • Loading: Place 1–2 mg of the solid 4-Benzoyl-1-methyl-1H-pyrazole directly onto the center of the crystal.

  • Compression: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the solid sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio[3].

Data Interpretation & Expected Results

The following tables summarize the expected quantitative analytical data based on the structural environment of the 4-benzoyl-1-methylpyrazole scaffold.

Table 2: Expected ¹H and ¹³C NMR Assignments (in CDCl₃)

NucleusPositionExpected Shift (δ, ppm)MultiplicityCausality / Assignment Logic
¹H N-CH₃~3.95Singlet (3H)Highly deshielded by the adjacent pyrazole nitrogen[3].
¹H Phenyl (m, p)~7.45 – 7.60Multiplet (3H)Standard aromatic splitting for mono-substituted benzene.
¹H Phenyl (o)~7.75 – 7.85Multiplet (2H)Deshielded by the anisotropic effect of the adjacent C=O group.
¹H Pyrazole H-3, H-5~7.80, ~7.95Singlets (1H each)Strongly deshielded by the electron-withdrawing C4-benzoyl group.
¹³C N-CH₃~39.5-Aliphatic carbon directly attached to an electronegative nitrogen[3].
¹³C Pyrazole C-4~120.0-Quaternary carbon, directly conjugated to the ketone.
¹³C C=O~190.5-Characteristic highly deshielded ketone carbonyl carbon.

Table 3: LC-MS and FT-IR Diagnostic Markers

TechniqueDiagnostic MarkerExpected ValueDiagnostic Significance
LC-MS (ESI+) Precursor Ion[M+H]⁺m/z 187.08Confirms the monoisotopic mass of the synthesized compound[5].
FT-IR (ATR) C=O Stretch1640 – 1660 cm⁻¹Confirms the presence of the ketone, shifted slightly lower than aliphatic ketones due to aromatic conjugation[3].
FT-IR (ATR) C=N Stretch1550 – 1620 cm⁻¹Validates the integrity of the pyrazole heterocyclic ring system[3].

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Technical Notes & Optimization

Troubleshooting

Low yield in "4-Benzoyl-1-methyl-1H-pyrazole" synthesis troubleshooting

Welcome to the technical support center for the synthesis of 4-Benzoyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in ob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Benzoyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this key chemical intermediate. Here, we will delve into common issues, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-Benzoyl-1-methyl-1H-pyrazole?

A1: The primary methods for synthesizing 4-Benzoyl-1-methyl-1H-pyrazole and other 4-acylpyrazoles include:

  • Friedel-Crafts Acylation: This classic method involves the reaction of 1-methyl-1H-pyrazole with benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1][2].

  • Suzuki-Miyaura Cross-Coupling: This modern approach couples a 4-halo-1-methyl-1H-pyrazole (e.g., 4-iodo-1-methyl-1H-pyrazole) with a benzoyl-containing boronic acid derivative, catalyzed by a palladium complex[3][4][5][6].

  • One-Pot Synthesis from Ketones and Hydrazones: Innovative methods have been developed for the direct synthesis of 4-acylpyrazoles from saturated ketones and hydrazones in a one-pot reaction, often catalyzed by copper[7][8][9].

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. Depending on the synthetic route, side products may include:

  • N-benzoylated pyrazole: In Friedel-Crafts reactions, acylation can sometimes occur at the nitrogen atom of the pyrazole ring, especially if the 4-position is not sufficiently activated or if reaction conditions are not optimized[2].

  • Polysubstituted pyrazoles: If the reaction is not carefully controlled, polysubstitution can occur, leading to the formation of di-acylated products.

  • Unreacted starting materials: Incomplete conversion of starting materials is a frequent cause of multiple spots on TLC.

  • Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the acylating agent or the product can occur.

Q3: My final product is an oil or a low-melting solid that is difficult to purify. What are the recommended purification techniques?

A3: Purification of 4-Benzoyl-1-methyl-1H-pyrazole can be challenging. The following techniques are recommended:

  • Column Chromatography: This is the most common and effective method for purifying 4-acylpyrazoles. A silica gel column with a gradient of ethyl acetate in hexanes is typically used[10].

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

  • Distillation: For liquid products, vacuum distillation may be an option, provided the compound is thermally stable.

Troubleshooting Guide: Low Yield in 4-Benzoyl-1-methyl-1H-pyrazole Synthesis

Low yield is a frustrating but common problem in organic synthesis. This guide provides a systematic approach to troubleshooting low yields in the synthesis of 4-Benzoyl-1-methyl-1H-pyrazole, categorized by the synthetic method.

Issue 1: Low Yield in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for C-C bond formation, but it is sensitive to several factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Catalyst Activity Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Contamination with water will deactivate the catalyst and halt the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored Lewis acid.
Poor Substrate Reactivity The pyrazole ring may not be sufficiently activated for electrophilic substitution, especially if there are electron-withdrawing groups present.Consider using a more reactive acylating agent, such as a benzoyl halide over an anhydride. Increasing the reaction temperature or using a stronger Lewis acid (with caution) may also improve the yield.
Side Reactions As mentioned in the FAQs, N-acylation can be a significant side reaction. The reaction of pyrazole with strong Lewis acids can also lead to complex formation and reduced reactivity[11].Use a milder Lewis acid, such as FeCl₃ or ZnCl₂. Running the reaction at a lower temperature can also help to minimize side reactions.
Suboptimal Reaction Conditions The choice of solvent and reaction temperature can have a significant impact on the yield.Experiment with different solvents, such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂). Optimize the reaction temperature and time through small-scale trial reactions.

Experimental Workflow for Troubleshooting Friedel-Crafts Acylation:

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Optimization

Technical Support Center: Purification &amp; Handling of 4-Benzoyl-1-methyl-1H-pyrazole

Welcome to the Technical Support Center for 4-Benzoyl-1-methyl-1H-pyrazole . As a privileged scaffold in medicinal chemistry, pyrazole derivatives are critical building blocks for developing anti-inflammatory, anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Benzoyl-1-methyl-1H-pyrazole . As a privileged scaffold in medicinal chemistry, pyrazole derivatives are critical building blocks for developing anti-inflammatory, anticancer, and antiviral agents[1]. However, the unique physicochemical properties of this compound—specifically its basic heterocyclic nitrogen and relatively low melting point—often present distinct challenges during downstream purification.

This guide is designed for research scientists and drug development professionals. It synthesizes field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yield, high-purity recovery of your target molecule.

Physicochemical Profile

Understanding the quantitative properties of 4-Benzoyl-1-methyl-1H-pyrazole is the first step in designing a self-validating purification system. The data below dictates our choice of solvents, stationary phases, and thermal parameters[1][2].

PropertyValueImpact on Purification Strategy
CAS Number 92525-13-8N/A
Molecular Formula C11H10N2ON/A
Molecular Weight 186.21 g/mol Easily detectable via LC-MS (ESI+).
Melting Point 81 - 82 °CCritical: Low melting point increases the risk of "oiling out" during crystallization.
Hydrogen Bond Acceptors 2Interacts strongly with acidic silanol groups on silica gel.
Topological Polar Surface Area 34.9 ŲModerately lipophilic; highly soluble in DCM and EtOAc.

Purification Workflow Architecture

The following decision tree outlines the standard purification lifecycle for this compound, from crude reaction mixture to isolated, pure crystals.

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (DCM/H2O) Crude->LLE Flash Flash Chromatography (Silica + 1% TEA) LLE->Flash PurityCheck Purity Check (TLC/NMR) Flash->PurityCheck Recryst Recrystallization (Hexane/EtOAc) PurityCheck->Recryst >95% Pure Fail Impure Fractions PurityCheck->Fail <95% Pure Pure Pure 4-Benzoyl-1-methyl- 1H-pyrazole Recryst->Pure Fail->Flash Repurify

Fig 1. Standard purification workflow for 4-Benzoyl-1-methyl-1H-pyrazole.

Troubleshooting & FAQs

Q1: My compound is co-eluting with impurities and tailing heavily during silica gel flash chromatography. How can I improve resolution?

The Causality: The pyrazole ring contains a basic nitrogen atom that acts as a strong hydrogen-bond acceptor. Standard silica gel (SiO₂) surfaces are populated with acidic silanol groups (Si-OH). The acid-base interaction between the pyrazole nitrogen and the silanols causes reversible but strong binding, leading to broad, tailing peaks that overlap with closely eluting impurities. The Solution: You must dynamically deactivate the silica gel. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA acts as a sacrificial amine, competitively binding to the highly acidic silanol sites and allowing the 4-Benzoyl-1-methyl-1H-pyrazole to elute as a sharp, resolved band[3].

Q2: During recrystallization, the compound forms a gooey, amorphous oil at the bottom of the flask instead of forming crystals. What went wrong?

The Causality: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[4]. It occurs when the boiling point of your recrystallization solvent is higher than the melting point of your compound (81-82 °C), or when the solution is cooled too rapidly. If supersaturation is achieved at a temperature above 81 °C, the compound will phase-separate as a liquid melt rather than a solid lattice. Because the oil phase acts as an excellent solvent for impurities, oiling out completely defeats the purpose of purification[4][5]. The Solution: Switch to a solvent system where the boiling points are strictly below the compound's melting point (e.g., Hexane, bp 68 °C, and Ethyl Acetate, bp 77 °C). Furthermore, you must control the cooling rate to ensure the system enters the metastable zone without crossing the LLPS boundary[5].

Q3: What is the ideal solvent system for the initial liquid-liquid extraction (LLE) of the crude reaction mixture?

The Causality: With a Topological Polar Surface Area of 34.9 Ų and a lack of highly polar protic groups (no free N-H or O-H), 4-Benzoyl-1-methyl-1H-pyrazole is moderately lipophilic[2]. The Solution: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) paired with water or brine are the optimal biphasic systems. The compound will partition heavily into the organic layer. Avoid using diethyl ether if the crude mixture contains highly non-polar byproducts, as ether may co-extract them more readily than DCM.

Phase Behavior & Crystallization Dynamics

To successfully crystallize low-melting-point solids, you must navigate the thermodynamic landscape carefully. The diagram below illustrates the logical relationship between thermal control and phase outcomes.

OilingOut HotSol Hot Supersaturated Solution Cooling Cooling Profile HotSol->Cooling Rapid Rapid Cooling / High BP Solvent Cooling->Rapid Slow Slow Cooling + Seeding Cooling->Slow LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Nucleation Controlled Nucleation Slow->Nucleation Amorphous Impure Amorphous Oil LLPS->Amorphous Crystals High-Purity Crystals Nucleation->Crystals

Fig 2. Phase behavior during crystallization: Oiling out vs. controlled nucleation.

Validated Experimental Protocols

Protocol A: Amine-Deactivated Flash Column Chromatography

Use this protocol to isolate the compound from crude reaction mixtures while preventing silica-induced tailing.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (starting at 90:10 v/v) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry pack a glass chromatography column with 230-400 mesh silica gel using the TEA-modified solvent system. Ensure the silica bed is uniform and free of air bubbles[3].

  • Sample Loading: Dissolve the crude 4-Benzoyl-1-methyl-1H-pyrazole in a minimum volume of Dichloromethane (DCM). Apply the solution evenly to the top of the silica bed using a long glass pipette.

  • Elution: Elute the column using a gentle gradient, slowly increasing the Ethyl Acetate concentration to 30% if necessary. Maintain a steady flow rate using positive air pressure.

  • Collection & Analysis: Collect fractions in test tubes. Spot fractions on a silica TLC plate and develop in 70:30 Hexane:EtOAc. Visualize under UV light (254 nm).

  • Isolation: Pool the fractions containing the pure product and remove the solvent under reduced pressure via rotary evaporation.

Protocol B: Anti-Solvent Recrystallization (Overcoming Oiling Out)

Use this protocol to upgrade the purity of semi-pure fractions (>90%) to analytical grade (>99%) without triggering liquid-liquid phase separation.

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimum volume of hot Ethyl Acetate (heated to approx. 60 °C—strictly below the 81 °C melting point of the compound). Swirl until completely dissolved.

  • Anti-Solvent Addition: Place the flask on a warm hotplate. Slowly add warm Hexane (anti-solvent) dropwise while swirling, until the solution becomes faintly turbid (cloudy).

  • Clarification: Immediately add 1 to 2 drops of hot Ethyl Acetate just until the solution becomes clear again. This establishes the perfect saturation point.

  • Controlled Cooling: Remove the flask from the heat source. Place it on a cork ring or wooden benchtop to insulate the bottom. Do not disturb the flask and do not place it in an ice bath. Allow it to cool to room temperature very slowly over 1-2 hours.

  • Seeding (If Necessary): If the solution reaches room temperature without crystallizing, gently scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites, or add a single microscopic seed crystal of pure 4-Benzoyl-1-methyl-1H-pyrazole[4][5].

  • Harvesting: Once a healthy crystal lattice has formed at room temperature, transfer the flask to an ice bath for 15 minutes to maximize yield. Filter the crystals using a Büchner funnel, wash with ice-cold Hexane, and dry under high vacuum.

References

  • Rapid chromatographic technique for preparative separations with moderate resolution Still, W. C., Kahn, M., & Mitra, A. (1978). The Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound ACS Publications (Organic Process Research & Development).[Link]

  • An In-Line Study of Oiling Out and Crystallization ACS Publications (Crystal Growth & Design).[Link]

Sources

Troubleshooting

Side reactions in the synthesis of pyrazole derivatives

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the most stubborn side reactions encountered during pyrazole construction.

While classical methods like the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions are foundational, they are frequently plagued by poor regioselectivity, oligomerization, and premature precipitation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing field-proven, self-validating protocols to ensure synthetic integrity.

FAQ & Troubleshooting Guide

Issue 1: Managing Regioselectivity in Knorr Pyrazole Synthesis

Q: Why do I always get an intractable mixture of regioisomers when condensing unsymmetrical 1,3-diketones with substituted hydrazines?

A: The formation of regioisomeric mixtures is fundamentally a problem of competing electrophilic centers. In an unsymmetrical 1,3-diketone, both carbonyl carbons compete for the initial nucleophilic attack by the substituted hydrazine [3]. Standard solvents (like ethanol) do not sufficiently differentiate the transition states of these two pathways, leading to a thermodynamic mixture.

The Fix: You can manipulate the electronic environment by switching to heavily fluorinated solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The strong hydrogen-bond donating capacity of these fluorinated alcohols selectively activates the more electron-rich carbonyl group, drastically increasing the regioselectivity toward a single, predictable isomer [1].

Protocol: Regioselective Synthesis of N-Methylpyrazoles using HFIP

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP to achieve a 0.5 M concentration.

  • Thermal Control: Cool the solution to 0 °C in an ice bath to minimize baseline thermal side reactions and maximize the solvent's hydrogen-bonding effects.

  • Addition: Add methylhydrazine (1.1 equiv) dropwise over 15 minutes to prevent localized concentration spikes.

  • Cyclization: Allow the reaction to warm naturally to room temperature and stir for 2–4 hours. Monitor the disappearance of the starting material via TLC.

  • Recovery: Evaporate the solvent under reduced pressure. Note: HFIP is volatile and can be trapped and recycled for future use.

  • Purification: Purify the crude product via flash column chromatography to isolate the major regioisomer [3].

PyrazoleTroubleshooting Start Unsymmetrical 1,3-Diketone + Substituted Hydrazine Solvent Solvent Selection Start->Solvent Standard Standard Solvents (e.g., EtOH) Solvent->Standard Traditional Fluoro Fluorinated Solvents (e.g., TFE, HFIP) Solvent->Fluoro Optimized Mix Regioisomeric Mixture (Difficult Separation) Standard->Mix Pure High Regioselectivity (Target Pyrazole) Fluoro->Pure

Troubleshooting logic for regioselectivity in Knorr pyrazole synthesis.

Issue 2: Eliminating Dimeric Byproducts in β-Oxonitrile Condensations

Q: When synthesizing 1H-pyrazole-5-amines from 3-oxoalkanenitriles and hydrazine, I lose 10-25% of my yield to dimeric side products. How can I suppress this cross-reactivity?

A: This is a classic stoichiometry and reactivity mismatch. Free hydrazine acts as a highly reactive, bidentate nucleophile. When it reacts with the electrophilic functionalities of two different 3-oxoalkanenitrile molecules simultaneously, it forms unwanted dimeric or oligomeric byproducts [2].

The Fix: You must temporarily mask one of the nitrogen nucleophiles to force a 1:1 reaction pathway. Utilizing acetylhydrazine acts as a monodentate equivalent, cleanly forming an N-acetylhydrazone intermediate without cross-linking. Subsequent deprotection and cyclization yield the pure pyrazole [2].

Protocol: Two-Step, One-Pot Synthesis of 1H-Pyrazole-5-amines

  • Intermediate Formation: Combine the 3-oxoalkanenitrile (1.0 equiv) and acetylhydrazine (1.1 equiv) in n-butanol.

  • Heating: Heat the mixture to 70 °C and stir overnight. This quantitatively forms the N-acetylhydrazone intermediate without triggering premature, uncontrolled cyclization.

  • Deprotection: Without changing the solvent, raise the reaction temperature to reflux.

  • Cyclization Trigger: Add an excess of N-methylpiperazine. This reagent cleanly removes the acetyl group, allowing the newly freed amine to immediately attack the nitrile carbon, closing the pyrazole ring.

  • Workup: Perform an aqueous wash to remove the N-methylpiperazine byproduct and unreacted acetylhydrazine.

  • Isolation: Triturate the resulting residue with ethyl acetate to obtain the 1H-pyrazole-5-amine at >90% purity [2].

HydrazinePathway Reactant 3-Oxoalkanenitrile Hydrazine Free Hydrazine (Bidentate) Reactant->Hydrazine AcHydrazine Acetylhydrazine (Monodentate) Reactant->AcHydrazine Dimer Dimeric Byproducts (10-25% Yield Loss) Hydrazine->Dimer Cross-reaction Product Pure 1H-Pyrazole-5-amine Hydrazine->Product Cyclization Intermediate N-Acetylhydrazone Intermediate AcHydrazine->Intermediate 70°C, n-Butanol Deprotect Deprotection (N-methylpiperazine) Intermediate->Deprotect Deprotect->Product Reflux

Mechanistic divergence: Free hydrazine vs. acetylhydrazine in synthesis.

Issue 3: Overcoming Premature Precipitation and Incomplete Cyclization

Q: My pyrazole intermediate precipitates out of the reaction mixture prematurely, trapping unreacted starting materials and causing an incomplete reaction. What is the solution?

A: Pyrazole derivatives often exhibit strong intermolecular hydrogen bonding and possess high crystal lattice energies, leading to poor solubility in standard reaction media [4]. When the intermediate reaches its saturation point early, it physically crashes out of the solution, sequestering unreacted starting materials inside the solid matrix.

The Fix: Implement a dynamic binary solvent system combined with a hot filtration step. This ensures complete homogeneity during the kinetic phase of the reaction and controls the thermodynamics of the crystallization phase.

Protocol: Binary Solvent Optimization & Hot Filtration

  • Solvent Selection: Identify a "good" solvent (e.g., DMF or DMSO) where the intermediate is highly soluble, and a "poor" solvent (e.g., water or cold ethanol) [4].

  • Reaction Phase: Run the initial condensation in a mixture heavily weighted toward the good solvent at elevated temperatures to ensure the reaction remains homogeneous.

  • Hot Filtration: If insoluble polymeric side-products form, perform a rapid hot filtration to remove them while keeping the target intermediate dissolved in the mother liquor.

  • Controlled Crystallization: While the filtrate is still hot, add the poor solvent dropwise under vigorous stirring until slight turbidity is observed.

  • Cooling: Allow the flask to cool slowly to room temperature to induce the growth of pure pyrazole crystals, leaving trapped impurities in the liquid phase.

Quantitative Data Summary

The table below summarizes the expected outcomes when transitioning from standard methodologies to the optimized protocols detailed in this guide.

Reaction ChallengeStandard ConditionTypical OutcomeOptimized ConditionOptimized Outcome
Regioselectivity (Knorr) Ethanol, Room TempRegioisomeric mixture (1:1 to 3:1)HFIP or TFE, 0 °C to RTHigh regioselectivity (>10:1)
Dimerization (β-Oxonitriles) Free Hydrazine, EtOH10–25% dimeric byproductsAcetylhydrazine, n-Butanol, 70 °C<1% dimeric byproducts, >90% purity
Premature Precipitation Single Solvent (e.g., Water)Incomplete reaction, trapped impuritiesBinary System (e.g., DMF/Water)Complete reaction, controlled crystallization

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs The Journal of Organic Chemistry - ACS Publications[Link]

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from β-Oxonitriles: The Use of Acetylhydrazine Letters in Organic Chemistry - Ingenta Connect[Link]

Optimization

Pyrazole Synthesis Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for heterocyclic synthesis. As application scientists and researchers, we know that achieving high regioselectivity in pyrazole synthesis is a pervasive bottleneck in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As application scientists and researchers, we know that achieving high regioselectivity in pyrazole synthesis is a pervasive bottleneck in drug development. This guide bypasses basic textbook theory to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure your syntheses yield predictable, single-isomer products.

Core Concepts & Mechanistic FAQs

Q: Why does the standard Knorr pyrazole synthesis with unsymmetrical 1,3-diketones consistently yield a mixture of regioisomers? A: In the classic Knorr pyrazole synthesis, an unsymmetrical 1,3-diketone presents two competing electrophilic carbonyl carbons. Mono-substituted hydrazines (R-NH-NH₂) possess two nucleophilic nitrogen atoms. The reaction's regioselectivity is notoriously poor because the initial nucleophilic attack is highly sensitive to subtle variations in pH, solvent polarity, and the steric/electronic properties of the diketone substituents.1 have demonstrated that even reactant stoichiometry heavily influences the kinetic pathways, leading to unpredictable ratios of 1,3,5- and 1,5,3-substituted isomers[1]. Because the activation energy barriers for the two competing cyclization pathways are nearly identical, thermodynamic control is rarely achieved.

Q: How does the choice of hydrazine substituent (alkyl vs. aryl) dictate the major regioisomer when using acetylenic ketones? A: Replacing 1,3-diketones with acetylenic ketones (ynones) fundamentally changes the reaction mechanism from a dual-carbonyl condensation to a directed Michael addition followed by cyclization. The regiochemical outcome is dictated by the electronic nature of the hydrazine substituent:

  • Alkylhydrazines (e.g., Methylhydrazine): The nitrogen bearing the electron-donating alkyl group is the most nucleophilic. It performs the initial Michael addition on the alkyne, followed by intramolecular imine formation at the carbonyl, yielding one specific regioisomer[2].

  • Arylhydrazines (e.g., Phenylhydrazine): The aryl ring withdraws electron density, making the secondary amine less nucleophilic. Consequently, the primary amine (NH₂) attacks the alkyne first, followed by the secondary amine closing the ring at the carbonyl, effectively inverting the regioselectivity[2]. This predictable mechanistic divergence allows for the highly regioselective synthesis of diversely substituted pyrazoles[3].

Reaction Pathway Visualization

PyrazoleRegioselectivity Hydrazine Mono-Substituted Hydrazine (R-NH-NH₂) Diketone Unsymmetrical 1,3-Diketone Hydrazine->Diketone Knorr Condensation Ynone Acetylenic Ketone (Ynone) Hydrazine->Ynone Cyclocondensation Enone α,β-Unsaturated Ketone Hydrazine->Enone Michael Addition KnorrMix Mixture of Regioisomers (1,3,5- and 1,5,3-substituted) Diketone->KnorrMix Competing Electrophilic Sites MichaelAlkyl Alkylhydrazine Attack (Secondary N attacks alkyne) Ynone->MichaelAlkyl R = Alkyl MichaelAryl Arylhydrazine Attack (Primary N attacks alkyne) Ynone->MichaelAryl R = Aryl Pyrazoline Pyrazoline Intermediate (Stable, Isolable) Enone->Pyrazoline Regioselective Cyclization RegioA 1-Alkyl-3,5-disubstituted Pyrazole (High Regioselectivity) MichaelAlkyl->RegioA RegioB 1-Aryl-3,5-disubstituted Pyrazole (High Regioselectivity) MichaelAryl->RegioB Oxidation Oxidation (e.g., Cu(OTf)₂, Air, I₂) Pyrazoline->Oxidation RegioC 1,3,5-Trisubstituted Pyrazole (High Regioselectivity) Oxidation->RegioC Aromatization

Reaction pathways demonstrating divergent regioselective outcomes in pyrazole synthesis.

Strategic Alternatives for High Regioselectivity

When the classic Knorr synthesis fails to provide the necessary regiocontrol, consider the following substrate modifications.

Table 1: Quantitative Comparison of Regioselective Synthesis Strategies

Strategy / SubstrateReagentsTypical RegioselectivityPrimary MechanismPros & Cons
1,3-Diketones Hydrazine + Acid Catalyst50:50 to 80:20Knorr CondensationPro : Readily available starting materials.Con : Poor regiocontrol; requires tedious chromatographic separation.
Acetylenic Ketones (Ynones) Alkylhydrazines (e.g., MeNHNH₂)> 95:5Directed Michael Addition (Secondary N attack)Pro : Excellent regioselectivity; direct one-pot synthesis.Con : Ynone synthesis requires prior Sonogashira coupling.
Acetylenic Ketones (Ynones) Arylhydrazines (e.g., PhNHNH₂)> 90:10Directed Michael Addition (Primary N attack)Pro : Predictable inversion of regioselectivity.Con : Sensitive to steric bulk on the aryl ring.
α,β-Unsaturated Ketones Hydrazine, then Oxidant (Cu/I₂)> 98:2Pyrazoline formation followed by oxidationPro : Near-perfect regiocontrol; tolerates diverse functional groups.Con : Two-step process; requires oxidants.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint criteria are met.

Protocol A: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones

Use this protocol when a one-pot synthesis is preferred and the ynone precursor is accessible.

  • Preparation : In an oven-dried Schlenk flask under N₂ atmosphere, dissolve the acetylenic ketone (1.0 equiv) in anhydrous ethanol to achieve a 0.2 M concentration.

  • Reagent Addition : Cool the solution to 0 °C using an ice bath. Add the substituted hydrazine (1.1 equiv) dropwise over 5–10 minutes.

    • Causality: Slow addition at low temperature prevents localized concentration spikes and thermal runaways. This minimizes uncontrolled oligomerization and ensures strict kinetic control over the initial nucleophilic attack, which dictates the regioselectivity.

  • Cyclocondensation : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Validation Checkpoint : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The ynone starting material is highly UV-active and typically has a higher Rf. The self-validating indicator of regiocontrol is the emergence of a single new, highly fluorescent spot (the pyrazole). If two closely eluting spots appear, the regioselectivity has been compromised (indicating potential thermal degradation or impure hydrazine reagents). ¹H NMR of the crude mixture must show a single sharp singlet in the aromatic region (~6.5 ppm) corresponding to the C4-H pyrazole proton, confirming isomeric purity.

  • Workup : Concentrate the solvent in vacuo, dissolve the residue in EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Two-Step Regioselective Synthesis via Pyrazoline Oxidation

Use this protocol when utilizing α,β-unsaturated ketones (chalcones) to enforce absolute regiocontrol.

  • Pyrazoline Formation : Dissolve the α,β-unsaturated ketone (1.0 equiv) in DMF. Add the hydrazine derivative (1.2 equiv) and stir at 80 °C until the starting material is consumed.

    • Causality: The alkene is a softer electrophile than the carbonyl, ensuring the initial attack is exclusively a Michael addition, locking the regiochemistry in place before ring closure.

  • Aromatization (Oxidation) : Cool the mixture to room temperature. Add a catalytic amount of Cu(OTf)₂ and expose the reaction to an open-air atmosphere (or add a stoichiometric oxidant like I₂). Stir until aromatization is complete.

  • Validation Checkpoint : The intermediate pyrazoline is typically brightly colored (yellow/orange) and exhibits a distinct N-H stretch in IR spectroscopy (~3300 cm⁻¹). Upon complete oxidation to the pyrazole, the solution undergoes a distinct color change (lightening), and the N-H stretch disappears (for N-substituted pyrazoles). In ¹H NMR, the disappearance of the characteristic ABX spin system of the pyrazoline ring protons (diastereotopic protons around 3.0–4.0 ppm) and the appearance of the aromatic C4-H singlet confirms successful aromatization.

References

  • Source: thieme-connect.
  • Source: nih.
  • Source: rsc.

Sources

Troubleshooting

Troubleshooting guide for the Vilsmeier-Haack formylation of pyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of heterocyclic functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of heterocyclic functionalization. The Vilsmeier-Haack (VH) formylation is a cornerstone reaction for introducing a formyl group (-CHO) onto electron-rich aromatic rings[1].

For pyrazole derivatives, this reaction regioselectively targets the C4 position due to the π -excessive nature of the heterocyclic core[2]. However, the transition from a textbook reaction to a robust, high-yielding benchtop protocol is fraught with challenges—ranging from substrate deactivation to workup emulsions.

This guide is designed to move beyond basic instructions. We will deconstruct the causality behind each experimental choice, providing you with a self-validating system to ensure reproducibility and high yields.

I. Mechanistic Pathway & Causality

To troubleshoot effectively, we must first understand the electrophilic aromatic substitution ( SE​Ar ) mechanism at play. The reaction relies on the in situ generation of a highly reactive chloroiminium salt (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride ( POCl3​ )[2].

VH_Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR 0-5 °C Exothermic Attack Electrophilic Attack (C4 Position) VR->Attack Pyr Pyrazole Substrate Pyr->Attack Iminium Iminium Intermediate Attack->Iminium 60-120 °C Heating Hydrolysis Aqueous Workup (Ice/H2O, pH 7-8) Iminium->Hydrolysis Product 4-Formylpyrazole Hydrolysis->Product Imine hydrolysis

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of pyrazoles.

II. Self-Validating Experimental Protocol

A robust protocol must include built-in validation checks. If a step fails the validation criteria, do not proceed; troubleshoot immediately.

Step 1: Preparation of the Vilsmeier Reagent

  • Action: In a flame-dried flask under inert atmosphere (Argon/ N2​ ), add anhydrous DMF (3.0 equiv). Cool to 0–5 °C using an ice-salt bath. Add POCl3​ (3.0 equiv) dropwise over 30 minutes[3].

  • Causality: The formation of the chloroiminium salt is highly exothermic. Rapid addition causes localized overheating, leading to reagent decomposition (evident as a dark, tarry mixture)[4].

  • Validation Check: The solution should remain colorless to pale yellow. The internal temperature must not exceed 10 °C during addition.

Step 2: Substrate Addition

  • Action: Dissolve the pyrazole substrate (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0–5 °C[3].

  • Causality: Pyrazoles can react exothermically with the active electrophile. Dropwise addition prevents thermal spikes that drive unwanted side reactions, such as chlorination[5].

  • Validation Check: No vigorous bubbling or sudden color darkening should occur.

Step 3: Formylation ( SE​Ar )

  • Action: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to the optimal temperature (60–120 °C, depending on substrate electronics) for 2–5 hours[6].

  • Causality: The initial attack forms a stable iminium intermediate. For deactivated pyrazoles (e.g., those with halogen or nitro groups), the activation energy for this attack is high, necessitating forcing thermal conditions[6].

  • Validation Check: Monitor via TLC (e.g., 1:1 EtOAc/Hexane). The starting material spot must completely disappear before proceeding to workup.

Step 4: Quench and Hydrolysis

  • Action: Cool the reaction to room temperature. Pour the mixture slowly over vigorously stirred crushed ice. Carefully neutralize the acidic solution by adding saturated aqueous NaHCO3​ until the pH reaches 7–8[4].

  • Causality: The intermediate is an iminium salt; it requires aqueous hydrolysis to release the final aldehyde. Rapid quenching boils the water, while improper pH control (too acidic or too basic) degrades the target aldehyde or traps it in the aqueous layer[2].

  • Validation Check: Litmus/pH paper must confirm a stable pH of 7–8. A precipitate (crude product) should begin to form.

III. Quantitative Optimization Parameters

Substrate electronics dictate the required stoichiometry and thermal conditions. Use the following table to benchmark your initial experimental design.

Substrate Electronic ProfileExample SubstrateDMF: POCl3​ RatioReaction Temp (°C)Time (h)Expected Yield (%)
Electron-Rich 3,5-Dimethylpyrazole1.2 : 1.260 - 702 - 480 - 95
Moderately Deactivated 5-Chloro-1H-pyrazole5.0 : 2.01202 - 555 - 75
Strongly Deactivated Nitrophenylpyrazole>5.0 : >3.0120+>12<10 (Often fails)

Data synthesized from established formylation parameters of substituted pyrazoles[6].

IV. Troubleshooting FAQs & Logic Tree

Troubleshooting Issue Identify Primary Issue LowYield Low Yield / Unreacted SM Issue->LowYield Tarry Tarry Residue / Dark Mix Issue->Tarry Emulsion Workup Emulsion Issue->Emulsion CheckEWG Check Substrate Electronics (EWGs present?) LowYield->CheckEWG Overheat Localized Overheating or Moisture Tarry->Overheat Aqueous Product trapped in aqueous phase Emulsion->Aqueous IncreaseTemp Increase Temp (up to 120°C) & Reagent Excess CheckEWG->IncreaseTemp Yes Dropwise Dropwise Addition at 0°C Ensure Anhydrous Overheat->Dropwise Brine Saturate with Brine Extract with EtOAc/DCM Aqueous->Brine

Figure 2: Troubleshooting logic tree for common Vilsmeier-Haack reaction failures.

Q1: Why am I recovering unreacted pyrazole despite extending the reaction time? A1: You must evaluate the electronic properties of your substrate. Pyrazoles bearing electron-withdrawing groups (EWGs) such as halogens or nitro groups are heavily deactivated toward electrophilic aromatic substitution[6]. The chloroiminium ion is only a moderate electrophile; if the ring is electron-poor, the activation energy for the C4 attack is too high at standard temperatures (60 °C). Solution: Increase the Vilsmeier reagent equivalents (up to a 5:2 ratio of DMF: POCl3​ ) and elevate the reaction temperature to 120 °C[6].

Q2: My TLC shows multiple spots, and the reaction mixture turned into a black, tarry residue. What happened? A2: Tarry residues are almost always the result of localized overheating, which causes the Vilsmeier reagent to polymerize or decompose[4]. The formation of the chloroiminium salt is highly exothermic. Solution: Ensure strictly anhydrous conditions (water violently reacts with POCl3​ ). Use a dropping funnel for the POCl3​ addition, and maintain the internal temperature strictly below 5 °C during reagent preparation[3].

Q3: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? A3: Formylated pyrazoles often exhibit significant aqueous solubility due to their polar core and hydrogen-bonding capabilities. Furthermore, the hydrolysis of the iminium intermediate can create stubborn emulsions[2]. Solution: Carefully neutralize the mixture to exactly pH 7–8 using saturated sodium bicarbonate[4]. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in the aqueous phase (the "salting out" effect), and extract multiple times with a polar aprotic solvent like ethyl acetate or dichloromethane[2].

Q4: Can the Vilsmeier-Haack reagent cause side reactions other than formylation? A4: Yes. Under forcing conditions or prolonged heating, formylation can sometimes be accompanied by chlorination, especially in highly activated or specific heterocyclic systems[5]. The chloroiminium salt can inadvertently act as a chlorinating agent. Solution: Monitor the reaction closely via LC-MS to detect chlorinated byproducts early. If observed, reduce the reaction temperature or decrease the equivalents of POCl3​ [5].

V. References

  • Benchchem. "Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones."3

  • National Institutes of Health (PMC). "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." 1

  • Benchchem. "Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole." 4

  • Semantic Scholar. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." 6

  • Benchchem. "Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles." 2

  • Thieme Connect. "Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis." 5

Sources

Optimization

Identifying and removing impurities in "4-Benzoyl-1-methyl-1H-pyrazole" synthesis

Welcome to the technical support center for the synthesis of 4-Benzoyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Benzoyl-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical and purification protocols to help you identify and remove impurities, ensuring the highest quality of your final product.

Introduction

The synthesis of 4-Benzoyl-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry, is most commonly achieved via the Friedel-Crafts acylation of 1-methylpyrazole with benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While this method is effective, it is not without its challenges. The purity of the final compound is critical for downstream applications, as even minor impurities can significantly impact biological activity and lead to misleading results.[2]

This guide is structured to help you navigate the common pitfalls of this synthesis, from starting material integrity to final product purification.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Poor quality of starting materials: Benzoyl chloride is susceptible to hydrolysis, especially in the presence of atmospheric moisture, forming benzoic acid and HCl.[3][4][5] Benzoic acid will not participate in the acylation, and the generated HCl can react with the Lewis acid. Ensure your benzoyl chloride is fresh and handled under anhydrous conditions. 1-methylpyrazole is also hygroscopic and should be stored appropriately.

  • Inactive catalyst: Aluminum chloride is highly sensitive to moisture. Inadequate handling can lead to the formation of aluminum hydroxides, which are ineffective as catalysts.

  • Suboptimal reaction temperature: The formation of the acylium ion from benzoyl chloride and AlCl₃ is exothermic.[6] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the formation of colored byproducts and degradation.[7]

Q2: My final product is a dark oil or solid. What causes the color?

A2: The formation of colored impurities is a common issue in Friedel-Crafts reactions. This can be due to:

  • Reaction temperature being too high: This can lead to charring and the formation of polymeric byproducts.[7]

  • Impurities in the starting materials: Benzaldehyde, a common impurity in benzoyl chloride, can undergo side reactions leading to colored compounds.[8]

  • Oxidation: The pyrazole ring or other components of the reaction mixture may be susceptible to oxidation, especially during workup.

Q3: I see multiple spots on my TLC plate after the reaction. What are the possible byproducts?

A3: Besides your target compound, you may be observing:

  • Unreacted starting materials: 1-methylpyrazole and benzoyl chloride (or benzoic acid if hydrolyzed).

  • Regioisomers: While the 4-position of the 1-methylpyrazole ring is the most nucleophilic and thus the most likely site of acylation, small amounts of 3-benzoyl and 5-benzoyl isomers may form.[9]

  • Di-acylated product: Although the benzoyl group is deactivating, preventing polysubstitution, it is possible under forcing conditions to get a di-benzoylated pyrazole.[7]

Troubleshooting Guide: Identifying and Removing Impurities

This section provides a systematic approach to identifying and eliminating common impurities encountered during the synthesis of 4-benzoyl-1-methyl-1H-pyrazole.

Problem 1: Presence of Unreacted Starting Materials

Symptoms:

  • Signals corresponding to 1-methylpyrazole or benzoyl chloride/benzoic acid in the ¹H NMR spectrum of the crude product.

  • Distinct spots on the TLC plate that correspond to the starting materials.

Causality and Solution Workflow:

cluster_cause Root Cause Analysis cluster_solution Troubleshooting & Purification Cause1 Incomplete Reaction Sol1 Optimize Reaction: - Increase reaction time - Increase temperature moderately Cause1->Sol1 Pur1 Aqueous Wash: - Remove benzoic acid with NaHCO₃ wash Cause1->Pur1 Pur2 Acidic Wash: - Remove 1-methylpyrazole with dilute HCl wash Cause1->Pur2 Cause2 Suboptimal Stoichiometry Sol2 Adjust Stoichiometry: - Use slight excess of acylating agent Cause2->Sol2 Pur3 Column Chromatography Sol1->Pur3 Sol2->Pur3 Pur1->Pur3 Pur2->Pur3

Workflow for addressing unreacted starting materials.

Detailed Protocols:

  • Aqueous Wash (for Benzoic Acid): During the workup, wash the organic layer with a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will be extracted into the aqueous layer.

  • Acidic Wash (for 1-Methylpyrazole): Wash the organic layer with dilute hydrochloric acid (e.g., 1 M HCl). The basic nitrogen of the pyrazole ring will be protonated, forming a water-soluble salt that partitions into the aqueous phase.

Problem 2: Formation of Regioisomers

Symptoms:

  • Complex multiplets in the aromatic region of the ¹H NMR spectrum that cannot be attributed to the desired product.

  • Closely eluting spots on the TLC plate.

Causality and Solution Workflow:

cluster_cause Root Cause Analysis cluster_solution Troubleshooting & Purification Cause Electrophilic attack at less favored positions (C3/C5) Sol1 Optimize Reaction Conditions: - Lower reaction temperature - Slower addition of reagents Cause->Sol1 Pur1 Careful Column Chromatography: - Use a shallow solvent gradient for better separation Cause->Pur1 Pur2 Recrystallization: - May selectively crystallize the major isomer Cause->Pur2 Sol1->Pur1 Sol1->Pur2 cluster_cause Root Cause Analysis cluster_solution Troubleshooting & Purification Cause1 High Reaction Temperature Sol1 Control Temperature: - Use an ice bath during reagent addition Cause1->Sol1 Pur2 Recrystallization Cause1->Pur2 Cause2 Oxidation Sol2 Inert Atmosphere: - Run the reaction under Nitrogen or Argon Cause2->Sol2 Cause3 Impurities in Starting Materials Pur1 Charcoal Treatment: - Adsorb colored impurities on activated carbon Cause3->Pur1 Sol1->Pur1 Sol2->Pur2

Workflow for addressing colored impurities.

Detailed Protocol: Charcoal Treatment

  • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol).

  • Add a small amount of activated charcoal (typically 1-2% by weight of the crude product).

  • Heat the mixture gently with stirring for 10-15 minutes.

  • Filter the hot solution through a pad of celite to remove the charcoal.

  • Remove the solvent under reduced pressure.

Analytical Protocols

Accurate identification of impurities is crucial for effective purification.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for assessing the purity of your product and quantifying impurities. [8] Table 1: HPLC Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid)
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is invaluable for structural confirmation and identifying impurities. [10][11] Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonExpected Chemical Shift (ppm)Multiplicity
N-CH₃ ~3.9singlet
Pyrazole H3, H5 ~7.5-7.8singlets
Benzoyl (ortho) ~7.8-8.0doublet
Benzoyl (meta, para) ~7.4-7.6multiplet

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Identifying Impurities by NMR:

  • 1-Methylpyrazole: Look for singlets around 3.8 ppm (N-CH₃), 7.4 ppm (H3, H5), and 6.1 ppm (H4).

  • Benzoic Acid: A broad singlet above 10 ppm (COOH) and aromatic signals.

  • Regioisomers: Will show a different pattern of signals in the aromatic region. For example, a 3-benzoyl isomer would have a doublet and a triplet for the pyrazole protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is useful for identifying volatile impurities and confirming the molecular weight of the product and byproducts. [12] Table 3: GC-MS Method Parameters

ParameterValue
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z

Purification Protocols

Column Chromatography

This is the most effective method for separating the desired product from closely related impurities like regioisomers. [6][13] Step-by-Step Protocol:

  • Slurry Preparation: Dry load the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. [14][15] Step-by-Step Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water or ethyl acetate and hexane is often a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Conclusion

The successful synthesis of high-purity 4-Benzoyl-1-methyl-1H-pyrazole is achievable with careful attention to reaction conditions, starting material quality, and the application of appropriate purification techniques. This guide provides a comprehensive framework for troubleshooting common issues and implementing effective analytical and purification protocols.

References

  • Benchchem. (n.d.). Effect of benzyl chloride impurities on reaction outcome.
  • Withers, H. W., Jr., & Rose, J. L., Jr. (1971). Hydrolysis of benzyl chloride to benzyl alcohol. U.S.
  • National Institute for Occupational Safety and Health. (1978). Benzyl Chloride. CDC Stacks.
  • Veeprho. (n.d.). Benzyl Chloride Impurities and Related Compound.
  • Journal of the Chemical Society B: Physical Organic. (1968). Kinetics of reactions of Friedel–Crafts acylating agents. Part I.
  • Benchchem. (n.d.). How to avoid polysubstitution in the acylation of substituted benzenes?.
  • Sciencemadness Wiki. (2021, November 7). Benzyl chloride.
  • PMC. (n.d.).
  • Analytical techniques for reaction monitoring, mechanistic investig
  • The Royal Society of Chemistry. (n.d.).
  • Experiment 1: Friedel-Crafts Acyl
  • ResearchGate. (n.d.).
  • Guidechem. (n.d.). 4-benzoyl-1-methyl-1H-pyrazole 92525-13-8 wiki.
  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005).
  • Biocatalytic Friedel–Crafts Acyl
  • Chad's Prep. (2021, March 5). Friedel Crafts Alkylation & Acylation | 18.2 Organic Chemistry [Video]. YouTube.
  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • ResearchGate. (n.d.). (PDF) Friedel-Crafts Reactions.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • PubChemLite. (n.d.). 4-benzoyl-1-methyl-1h-pyrazole (C11H10N2O).
  • ResearchGate. (n.d.). Acylated products using acetylchloride and benzoylchloride | Download Table.
  • Benchchem. (n.d.). 4-Benzoyl-1-methyl-1H-pyrazole|CAS 92525-13-8.
  • Semantic Scholar. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • RSC Publishing. (2020, December 8). Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor.
  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • MDPI. (2023, August 24). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies.
  • Chemistry Stack Exchange. (2021, August 3).
  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
  • SCIRP. (2012, June 11). Crystal and Molecular Structure of 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile.
  • Google Patents. (n.d.).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1205-1209.
  • ACS Publications. (2017, July 12).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of "4-Benzoyl-1-methyl-1H-pyrazole" synthesis methods

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Analysis Executive Summary The 4-benzoyl-1-methyl-1H-pyrazole scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Analysis

Executive Summary

The 4-benzoyl-1-methyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemistry. It serves as the core pharmacophore for several commercialized 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[1] and acts as a critical building block in the development of small-molecule kinase inhibitors[2]. Because the pyrazole ring effectively mimics the diketone moiety of isocyclic compounds, its precise regioselective synthesis is paramount for structure-activity relationship (SAR) exploration.

This guide provides an objective, data-driven comparison of the three primary synthetic routes used to construct this scaffold: De Novo Cyclocondensation , Directed Halogen-Metal Exchange (Lithiation) , and Palladium-Catalyzed Acyl Suzuki Coupling . By analyzing the mechanistic causality behind each protocol, this guide empowers researchers to select the optimal workflow based on yield, scalability, and regioselectivity requirements.

Methodological Overview & Comparative Data

When selecting a synthesis route, chemists must weigh the cost of starting materials against the required purity and regioselectivity. Table 1 summarizes the performance metrics of the three primary methodologies.

Table 1: Quantitative Comparison of Synthesis Methods

ParameterMethod A: CyclocondensationMethod B: Directed LithiationMethod C: Acyl Suzuki Coupling
Average Yield 40–60%75–85%80–95%
Regioselectivity Poor to Moderate (Isomeric mixtures)Excellent (Exclusively C4)Excellent (Exclusively C4)
Scalability High (Multi-kg scale)Moderate (Cryogenic limitations)Moderate to High
Cost Profile Low (Cheap bulk reagents)Low to ModerateHigh (Requires Pd catalysts)
Greenness Moderate (Generates solvent waste)Low (Uses pyrophorics, -78 °C)Moderate (Heavy metal waste)

In-Depth Protocol Analysis & Mechanistic Causality

Method A: De Novo Cyclocondensation via Enaminodiketones

This classical heterocyclic synthesis constructs the pyrazole ring from acyclic precursors. It relies on the reaction of a 1,3-dicarbonyl equivalent—specifically an enaminodiketone—with methylhydrazine[3].

  • Mechanistic Rationale: Methylhydrazine possesses two nucleophilic nitrogen atoms. The terminal NH2​ typically attacks the more electrophilic β -carbon of the enaminone, displacing dimethylamine. Subsequent intramolecular cyclization onto the carbonyl group forms the pyrazole ring.

  • Expertise & Experience Insight: The primary drawback of this method is regioselectivity. Because methylhydrazine is asymmetrical, it often yields a mixture of 1,3- and 1,5-isomers. While bulky hydrazines can sterically direct the cyclization to a single isomer, methylhydrazine's small steric profile leads to mixtures that require tedious chromatographic separation[3].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equiv of 2-benzoyl-3-(dimethylamino)acrylaldehyde in anhydrous ethanol (0.5 M).

  • Addition: Cool the reaction vessel to 0 °C. Add 1.1 equiv of methylhydrazine dropwise to control the exothermic condensation.

  • Cyclization: Heat the mixture to reflux (78 °C) for 3–4 hours. The elimination of water and dimethylamine drives the reaction forward.

  • Isolation: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/EtOAc) to separate the desired 4-benzoyl-1-methyl-1H-pyrazole from its regioisomer.

Method B: Directed Halogen-Metal Exchange (Lithiation)

For late-stage functionalization where regioselectivity is non-negotiable, halogen-metal exchange is the industry standard. This method utilizes 4-bromo-1-methylpyrazole as the starting material[4].

  • Mechanistic Rationale: Treatment of the bromopyrazole with n-butyllithium (n-BuLi) at cryogenic temperatures facilitates a rapid halogen-metal exchange, generating 4-lithio-1-methylpyrazole. This highly nucleophilic species is then trapped by an acylating agent[5].

  • Expertise & Experience Insight: If benzoyl chloride is used as the electrophile, "inverse addition" (adding the lithium species to a cold solution of excess acid chloride) is mandatory to prevent the newly formed ketone from reacting with a second equivalent of the lithium species, which would form a tertiary alcohol. To build a self-validating and robust protocol, substituting benzoyl chloride with N-methoxy-N-methylbenzamide (a Weinreb amide) is highly recommended. The stable tetrahedral intermediate formed with the Weinreb amide survives until aqueous quench, completely preventing over-addition.

Step-by-Step Protocol:

  • Lithiation: Dissolve 1.0 equiv of 4-bromo-1-methylpyrazole in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Exchange: Add 1.05 equiv of n-BuLi (2.5 M in hexanes) dropwise. Stir for 45 minutes at -78 °C to ensure complete metalation[4].

  • Acylation: Add 1.1 equiv of N-methoxy-N-methylbenzamide dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Quench: Quench the stable tetrahedral intermediate with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield the highly pure product.

Method C: Palladium-Catalyzed Acyl Suzuki Coupling

This modern approach leverages cross-coupling chemistry to merge a pyrazole boronic ester with an acid chloride[6].

  • Mechanistic Rationale: The Pd(0) catalyst undergoes oxidative addition into the C–Cl bond of benzoyl chloride, forming an acyl-Pd(II)-Cl complex. A mild base facilitates transmetalation with 1-methylpyrazole-4-boronic acid pinacol ester. Final reductive elimination yields the target ketone and regenerates the Pd(0) catalyst.

  • Expertise & Experience Insight: This method provides the highest yield and functional group tolerance, avoiding the cryogenic conditions of Method B[2]. It is particularly valuable when synthesizing libraries of analogs with delicate functional groups that would not survive strong nucleophiles like n-BuLi.

Step-by-Step Protocol:

  • Reagent Assembly: In a Schlenk flask, combine 1.0 equiv of 1-methylpyrazole-4-boronic acid pinacol ester, 1.1 equiv of benzoyl chloride, 2.0 equiv of anhydrous K3​PO4​ , and 5 mol% of Pd(PPh3​)4​ .

  • Degassing: Add anhydrous toluene (0.2 M). Degas the suspension via three freeze-pump-thaw cycles and backfill with argon.

  • Coupling: Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via flash chromatography.

Mechanistic Pathway Visualization

The following diagram maps the divergent synthetic strategies, highlighting the critical intermediates that define each method's causality.

SynthesisPathways SM1 Enaminodiketone + Methylhydrazine Int1 Cyclocondensation Intermediate SM1->Int1 EtOH, Reflux SM2 4-Bromo-1-methylpyrazole + n-BuLi Int2 4-Lithio-1-methylpyrazole SM2->Int2 THF, -78 °C SM3 1-Methylpyrazole-4-boronic Ester + Benzoyl Chloride Int3 Pd(II)-Acyl Complex SM3->Int3 Pd Catalyst, Base Target 4-Benzoyl-1-methyl- 1H-pyrazole Int1->Target -H2O, -Me2NH Int2->Target + Weinreb Amide Int3->Target Transmetalation

Fig 1. Divergent synthetic pathways for 4-benzoyl-1-methyl-1H-pyrazole.

Strategic Recommendations for Drug Development

  • For Early-Stage SAR & Library Generation: Utilize Method C (Acyl Suzuki) . The high functional group tolerance allows for the rapid swapping of differently substituted benzoyl chlorides and pyrazole boronic acids without optimizing individual reaction conditions.

  • For Scale-Up & Process Chemistry: Utilize Method A (Cyclocondensation) . Despite the regioselectivity challenges, the raw materials are extremely cost-effective. Process chemists can often optimize the solvent and temperature to improve the isomeric ratio, making it viable for multi-kilogram production.

  • For Targeted Analog Synthesis: Utilize Method B (Lithiation) . When specific, highly pure analytical standards of the C4-isomer are required and palladium contamination must be strictly avoided (e.g., in late-stage biological assay preparation), halogen-metal exchange provides unparalleled precision.

References

  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE Source: HETEROCYCLES, clockss.org URL:[3]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: clockss.org URL:[1]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry, acs.org URL:[2]

  • Compound having kdm5 inhibitory activity and pharmaceutical use thereof (WO2021010492A1) Source: Google Patents URL:[6]

  • Metalated heterocycles in organic synthesis: recent applications Source: Arkivoc, arkat-usa.org URL:[5]

  • Catalytic Asymmetric Barbier Reaction of Ketones with Unactivated Alkyl Electrophiles Source: doi.org URL:[4]

Sources

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